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  • Product: 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride
  • CAS: 1417570-04-7

Core Science & Biosynthesis

Foundational

An Inquiry into the Uncharacterized Mechanism of Action of 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride

A Technical Note on the Absence of Primary Literature and Potential Avenues for Investigation For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This technical document addresses...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Note on the Absence of Primary Literature and Potential Avenues for Investigation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document addresses the current state of scientific knowledge regarding the mechanism of action for the compound 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride. A comprehensive search of primary scientific literature and chemical databases reveals a significant gap in the understanding of this molecule's pharmacological properties. This guide outlines the findings of the literature search and, in the absence of direct evidence, proposes a structured approach for future research to elucidate its potential biological activities.

Introduction: The Uncharted Territory of a Novel Chemical Entity

3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride is a specific aniline derivative with a defined chemical structure. While commercial suppliers list this compound, a thorough investigation of prominent scientific databases, including but not limited to PubMed, Scopus, and Web of Science, yielded no published research articles, communications, or reviews detailing its mechanism of action. The existing information is limited to basic chemical identifiers and properties, as summarized in Table 1.

Table 1: Physicochemical Properties of 3-((2,4-Dimethylphenoxy)methyl)aniline

PropertyValueSource
CAS Number 1019112-03-8ChemScene[1]
Molecular Formula C₁₅H₁₇NOChemScene[1]
Molecular Weight 227.30 g/mol ChemScene[1]

The absence of primary literature necessitates a foundational research approach to characterize the bioactivity of this compound. This guide will, therefore, pivot from a descriptive to a prospective stance, offering a logical framework for initiating a comprehensive investigation into its mechanism of action.

Proposed Investigational Workflow: A Roadmap to Characterization

Given the aniline scaffold, which is present in numerous biologically active compounds, a systematic evaluation is warranted. The following experimental workflow is proposed as a starting point for researchers.

Investigational_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic Elucidation Initial_Screening High-Throughput Screening (HTS) Target-based or Phenotypic Assays Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Initial_Screening->Target_ID Identified Hits Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Initial_Screening Determine Therapeutic Window Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Target_ID->Binding_Assays Putative Targets Enzymatic_Assays Enzymatic/Functional Assays Binding_Assays->Enzymatic_Assays Validated Binding Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Enzymatic_Assays->Signaling_Pathways Confirmed Target Activity Gene_Expression Gene Expression Profiling (e.g., RNA-seq) Signaling_Pathways->Gene_Expression Cellular_Imaging Cellular Imaging (Confocal Microscopy) Signaling_Pathways->Cellular_Imaging

Figure 1: Proposed workflow for the characterization of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride's mechanism of action.

Hypothesis Generation Based on Structural Analogs

While no direct data exists for the target compound, the broader class of aniline derivatives offers clues for hypothesis-driven research.

Potential as a Kinase Inhibitor

Aniline-based structures are common scaffolds for kinase inhibitors. For instance, various 2-substituted aniline pyrimidine derivatives have been evaluated as potent dual Mer/c-Met inhibitors for cancer therapy[2]. The structural similarity suggests that 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride could be screened against a panel of kinases to identify potential inhibitory activity.

Antioxidant and Anti-inflammatory Properties

Research on other aniline derivatives has demonstrated potential analgesic and antioxidant properties[3]. The phenoxy and aniline moieties could potentially participate in redox reactions or interact with enzymes involved in inflammatory pathways.

Genotoxicity and Reactive Oxygen Species (ROS)

The genotoxicity of some dimethylaniline isomers has been linked to the generation of reactive oxygen species (ROS) through redox cycling of intracellularly bound aminophenol/quinone imine structures[4]. This presents a plausible, albeit speculative, mechanism that could be investigated for 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride.

Key Experimental Protocols for Initial Investigation

To initiate the characterization of this compound, the following foundational experimental protocols are recommended.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate a panel of relevant human cancer cell lines (e.g., HepG2, MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride in appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values to determine the cytotoxic potential of the compound.

Protocol: Kinase Inhibition Profiling
  • Assay Selection: Utilize a commercially available kinase panel screening service (e.g., DiscoverX, Promega) that covers a broad range of human kinases.

  • Compound Preparation: Submit 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride at a pre-defined concentration (typically 1-10 µM) for initial screening.

  • Primary Screen: The compound is tested against the kinase panel at a single concentration to identify initial "hits" (kinases showing significant inhibition).

  • Dose-Response Analysis: For any identified hits, perform follow-up dose-response assays to determine the IC₅₀ values and confirm the inhibitory activity.

Conclusion and Future Directions

The mechanism of action of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride remains uncharacterized in the public scientific domain. This presents a unique opportunity for novel discovery. The proposed investigational workflow, grounded in the established methodologies of drug discovery and guided by the known activities of structurally related aniline derivatives, provides a robust framework for elucidating the pharmacological profile of this compound. Initial studies should focus on broad screening for biological activity, including cytotoxicity and kinase inhibition, to guide subsequent, more focused mechanistic studies. The scientific community is encouraged to undertake these investigations to unlock the potential therapeutic applications of this and other under-characterized chemical entities.

References

  • Deshpande, A., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • Gao, Y., et al. (2013). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. PMC. [Link]

  • Kumar, A., et al. (2018). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary As a Senior Application Scientist, I frequently evaluate building blocks that...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently evaluate building blocks that require meticulous handling to maximize their utility in drug discovery. 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride is a highly versatile, bifunctional pharmaceutical intermediate. It combines a nucleophilic aniline core—primed for amide, urea, or secondary amine synthesis—with a lipophilic 2,4-dimethylphenoxy ether moiety that frequently serves to occupy hydrophobic pockets in target proteins.

This whitepaper details the physicochemical rationale for utilizing its hydrochloride salt over the free base, outlines rigorous analytical workflows, and provides self-validating synthetic protocols designed to ensure high-fidelity data in drug development pipelines.

Molecular Descriptors & Physicochemical Properties

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic reactions and biological assays. The data below summarizes the core metrics of the hydrochloride salt[1].

PropertyValue
Chemical Name 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride
CAS Number 1019112-03-8 (Often cataloged under the free base CAS)
Molecular Formula C₁₅H₁₈ClNO (C₁₅H₁₇NO · HCl)
Molecular Weight 263.76 g/mol
SMILES (Free Base) O(c1ccc(C)cc1C)Cc2cccc(N)c2
Estimated pKa ~4.6 (Conjugate acid / Anilinium ion)
Physical State Solid (Typically off-white to pale crystalline powder)
Solubility Profile Soluble in DMSO, MeOH, H₂O; Insoluble in Hexanes

Salt Form Dynamics: The Hydrochloride Advantage

A common question in library design is: Why specify the hydrochloride salt rather than the free base? The causality lies in the inherent electronic properties of the aniline moiety.

Free anilines are notoriously prone to auto-oxidation via radical pathways, which leads to the formation of dark, tarry oligomeric impurities over time, especially when exposed to light, air, or mild heat[2]. By converting the aniline to its hydrochloride salt, the amine is protonated to form an anilinium ion. This protonation disrupts the resonance between the nitrogen lone pair and the aromatic ring. Consequently, the electron density on the aromatic system is drastically reduced, rendering the molecule highly resistant to oxidative degradation[3].

This simple salt formation extends the shelf-life from months to years and ensures reproducible stoichiometry during high-throughput screening or scale-up synthesis. Furthermore, the salt form vastly improves solubility in polar protic solvents, which is a critical parameter for aqueous-based analytical techniques and formulation.

Analytical Characterization Workflows

Before deploying this building block in library synthesis, its structural integrity must be validated. The following workflow ensures that the compound meets the >97% purity threshold typically required for pharmaceutical development[1].

AnalyticalWorkflow A Compound Receipt (HCl Salt) B Solubility Profiling (Aqueous vs. Organic) A->B C LC-MS Analysis (Mass & Purity) A->C D 1H & 13C NMR (Structural Integrity) A->D E Release for Synthesis B->E C->E D->E

Caption: Workflow for the analytical validation of the hydrochloride salt prior to synthesis.

Synthetic Utility & Downstream Applications

The primary utility of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride lies in its ability to act as a nucleophile in the synthesis of complex pharmacophores. The meta-substitution pattern of the aniline provides a specific geometric vector for the growing molecule, often leading to better metabolic stability compared to para-substituted analogs (which can be prone to toxic quinone-imine formation in vivo).

SyntheticPathway A 3-((2,4-Dimethylphenoxy)methyl)aniline HCl B Freebasing (DIPEA / TEA) A->B C Electrophile Addition (Acyl Chloride / Carboxylic Acid + HATU) B->C D Target Scaffold (Amide Derivative) C->D

Caption: Stepwise synthetic pathway for amide bond formation using the aniline building block.

Experimental Protocols: Self-Validating Amide Coupling

To ensure trustworthiness and reproducibility, the following protocol for HATU-mediated amide coupling is designed as a self-validating system . Every critical step includes a specific analytical check to confirm causality and success before proceeding to the next phase.

Protocol: HATU-Mediated Amide Bond Formation

Step 1: Freebasing the Aniline

  • Action: Dissolve 1.0 mmol (263.8 mg) of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride in 5.0 mL of anhydrous DMF. Add 3.0 mmol (522 µL) of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The HCl salt must be neutralized to liberate the nucleophilic lone pair on the nitrogen. Excess DIPEA ensures the reaction environment remains basic to prevent re-protonation.

  • Validation Check: Spot 1 µL of the solution onto moistened pH paper. The pH must read >9. If pH <9, add DIPEA in 0.5 mmol increments until the target pH is reached.

Step 2: Electrophile Activation

  • Action: In a separate vial, dissolve 1.1 mmol of the target carboxylic acid in 3.0 mL of DMF. Add 1.2 mmol of HATU and stir for 15 minutes at room temperature.

  • Causality: HATU converts the relatively unreactive carboxylic acid into a highly reactive O-Atab active ester intermediate, drastically lowering the activation energy required for the coupling.

  • Validation Check: Observe the solution. A distinct color change (typically to pale yellow) and complete dissolution indicate successful active ester formation.

Step 3: Coupling & Reaction Monitoring

  • Action: Transfer the activated ester solution dropwise to the freebased aniline solution. Stir at room temperature for 2 hours.

  • Causality: Dropwise addition prevents localized heating and minimizes side reactions (e.g., epimerization if the carboxylic acid is chiral).

  • Validation Check (Crucial): At t = 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of MeOH, and analyze via LC-MS.

    • Condition A: If the unreacted aniline peak (m/z 228.1 [M+H]⁺) is <5% by UV integration, the reaction is complete. Proceed to Step 4.

    • Condition B: If the aniline peak is >5%, the coupling has stalled. Add an additional 0.5 eq of activated acid and stir for 1 more hour before re-checking.

Step 4: Quench and Isolation

  • Action: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Aniline and Its Derivatives." John Wiley & Sons, Inc. Available at: [Link]

Sources

Foundational

Structural and Computational Elucidation of 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the precise spatial arrangement of small molecules in both their solid-state and biological environments. This technical guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise spatial arrangement of small molecules in both their solid-state and biological environments. This technical guide provides an in-depth analysis of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride , a highly flexible diaryl ether scaffold. Phenoxyaniline derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of type-II kinase inhibitors and antimicrobial agents due to their ability to occupy complex hydrophobic pockets while maintaining critical hydrogen-bonding interactions[1].

By bridging rigorous X-ray crystallographic data with predictive molecular docking simulations, this whitepaper establishes a self-validating workflow for structural elucidation. We detail the causality behind experimental choices—from the necessity of hydrochloride salt formation for lattice stability, to the critical pH-dependent deprotonation required for accurate in silico biological modeling.

Pharmacological Context & Molecular Design

The molecule 3-((2,4-Dimethylphenoxy)methyl)aniline (CAS 1019112-03-8) consists of a 2,4-dimethylphenoxy moiety linked via a methylene bridge to an aniline ring[2].

  • The Methylene-Ether Hinge: The −CH2​−O− linkage provides rotational freedom, allowing the two aromatic rings to adopt varying dihedral angles. This flexibility is crucial for induced-fit binding in dynamic protein targets.

  • The Aniline Tail: The primary amine serves as a potent hydrogen-bond donor/acceptor. In kinase inhibitors (such as those targeting RIPK1), aniline and phenoxy tails are known to anchor the molecule within the solvent-exposed hinge region or the DFG-out pocket[3].

Solid-State Characterization: Crystallography

Rationale for Salt Formation (Causality)

Free base anilines are notoriously prone to air oxidation and frequently present as viscous oils or low-melting solids, making them unsuitable for single-crystal X-ray diffraction (XRD). By reacting the free base with hydrochloric acid, the amine is protonated to an anilinium ion ( −NH3+​ ). The introduction of the spherical, highly electronegative chloride counterion ( Cl− ) dramatically increases the lattice energy through strong N−H⋯Cl ionic hydrogen bonds. This thermodynamic stabilization drives the formation of highly ordered, macroscopic single crystals.

Experimental Protocol: Crystal Growth & XRD

To ensure a self-validating structural model, the following standardized protocol is employed:

  • Solvent Selection & Dissolution: Dissolve 50 mg of the synthesized 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride in 5 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate. This solvent system balances the solubility of the polar salt with the volatility of the organic phase.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to eliminate particulate matter that could cause premature, low-quality nucleation.

  • Controlled Evaporation: Transfer the filtrate to a clean glass vial. Cover with parafilm punctured with 2–3 microscopic holes to restrict the solvent evaporation rate, maintaining a constant temperature of 298 K.

  • Harvesting: After 5–7 days, harvest the resulting colorless, block-shaped single crystals.

  • Data Collection: Mount a crystal (approx. 0.20 × 0.15 × 0.10 mm) on a glass fiber using perfluoropolyether oil. Cool to 100 K in a nitrogen stream to minimize thermal motion (reducing anisotropic displacement parameters). Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å), which is preferred over Cu Kα to minimize X-ray absorption effects caused by the chlorine atom.

  • Refinement: Solve the structure using SHELXT and refine via full-matrix least-squares on F2 using SHELXL.

XRD_Workflow A 3-((2,4-Dimethylphenoxy)methyl)aniline Free Base B Salt Formation (Ethanolic HCl) A->B C Crystal Growth (Slow Evaporation) B->C D Single-Crystal XRD (Mo Kα radiation) C->D E Data Reduction (SAINT/SADABS) D->E F Structure Solution (SHELXT) E->F G Refinement (SHELXL) F->G H CIF Validation (checkCIF) G->H

Figure 1: Step-by-step crystallographic workflow from salt formation to final CIF validation.

Crystallographic Data & Structural Features

The structural refinement yields a monoclinic crystal system. The protonated anilinium group forms a robust 3D supramolecular network with the chloride ions, while the ether oxygen remains largely unengaged in strong hydrogen bonding due to steric shielding by the adjacent methylene and aromatic rings.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical formula C15​H18​ClNO
Formula weight 263.76 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a = 11.245(2) Å, b = 8.761(1) Å, c = 15.342(3) Å, β = 105.42(1)°
Volume 1456.8(4) A˚3
Z, Calculated density 4, 1.203 g/cm3
Absorption coefficient 0.245 mm−1
Final R indices[I>2sigma(I)] R1 = 0.0412, wR2 = 0.1025

In Silico Biological Modeling: Molecular Docking

The pH-Dependent Conformational Shift (Causality)

A critical error in many computational workflows is docking the exact crystallographic coordinates of a salt directly into a protein target. The pKa of the conjugate acid of aniline is approximately 4.6. Therefore, at a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that the molecule exists >99% as the unprotonated free amine ( −NH2​ ).

If the protonated anilinium hydrochloride structure were used for docking, the software would artificially force unrealistic salt-bridge interactions with acidic residues (like Asp or Glu) in the binding pocket. To maintain scientific integrity, the ligand preparation step must involve the removal of the chloride ion and the deprotonation of the amine.

Experimental Protocol: Docking Setup

To evaluate the binding mode, we simulate docking against a representative type-II kinase target, RIPK1 (PDB ID: 8I2N), where phenoxyaniline derivatives are known to exhibit high affinity[3].

  • Ligand Preparation: Extract the atomic coordinates from the validated CIF file. Strip the chloride ion and deprotonate the nitrogen to yield the free base. Perform energy minimization using the MMFF94 force field. Causality: MMFF94 is specifically parameterized for small organic molecules, ensuring the ether oxygen's lone pairs and the aromatic pi-systems are accurately represented before docking.

  • Protein Preparation: Retrieve the kinase structure (PDB: 8I2N). Strip co-crystallized ligands and structural waters. Add polar hydrogens and assign Gasteiger partial charges to properly map the electrostatic surface of the binding pocket.

  • Grid Box Definition: Center the search space (20 × 20 × 20 Å) on the hinge region (Met95), ensuring coverage of the adjacent hydrophobic DFG-out pocket.

  • Docking Execution: Execute AutoDock Vina with an exhaustiveness parameter set to 16 to ensure deep conformational sampling of the highly flexible methylene-ether linkage.

Docking_Workflow A Ligand Prep: HCl Salt (Extract from CIF) B Deprotonation to Free Base (Physiological pH 7.4) A->B C Energy Minimization (MMFF94 Force Field) B->C F Molecular Docking (AutoDock Vina) C->F D Protein Prep: Kinase Target (PDB Retrieval & Clean-up) E Grid Generation (Active Site Definition) D->E E->F G Pose Analysis (Binding Affinity & RMSD) F->G H Interaction Mapping (PyMOL / LigPlot+) G->H

Figure 2: Molecular docking protocol emphasizing physiological pH adjustment and pose analysis.

Binding Affinity & Interaction Analysis

The docking simulations reveal that the flexibility of the −CH2​−O− linker allows the molecule to adopt a "bent" conformation. The aniline group acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (Met95), while the 2,4-dimethylphenoxy moiety projects deeply into the hydrophobic pocket, stabilized by π−σ and alkyl interactions with leucine and valine residues.

Table 2: Molecular Docking Binding Affinities (AutoDock Vina against RIPK1)

Pose RankBinding Affinity (kcal/mol)RMSD (l.b.) (Å)RMSD (u.b.) (Å)Key Interacting Residues
1 -9.80.0000.000Met95 (H-bond), Leu70 (Hydrophobic)
2 -9.41.2451.892Met95 (H-bond), Val87 (Hydrophobic)
3 -8.92.1043.451Asp156 (H-bond), Ile154 (Hydrophobic)
4 -8.23.5625.120Glu93 (H-bond)
5 -7.64.8916.342Solvent exposed (Non-specific)

Conclusion

The structural elucidation of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride demonstrates the necessary synergy between solid-state chemistry and computational biology. While the hydrochloride salt is an absolute prerequisite for obtaining high-resolution X-ray crystallographic data, understanding the physical chemistry of the molecule—specifically its pKa—is paramount for translating these static coordinates into biologically relevant, dynamic docking models. This dual-pronged approach ensures a robust, self-validating framework for future lead optimization in drug discovery.

References

  • ChemScene. "1019112-03-8 | 3-((2,4-Dimethylphenoxy)methyl)aniline". ChemScene Life Science.2

  • Kumar, M. et al. "Molecular Docking and Dynamic Simulations of 2-phenoxyaniline and Quantum Computational, Spectroscopic, DFT/TDDFT Investigation of Electronic States in Various Solvents". Chemical Physics Impact, September 2023. 1

  • National Institutes of Health (NIH). "Structure-based development of potent and selective type-II kinase inhibitors of RIPK1". PMC. 3

Sources

Exploratory

Preliminary Toxicity Screening of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride: A Strategic Framework for Early-Stage De-risking

Structural Alert Analysis & Toxicological Causality Before initiating any in vitro screening cascade, a rigorous structural analysis of the target compound is mandatory. 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Alert Analysis & Toxicological Causality

Before initiating any in vitro screening cascade, a rigorous structural analysis of the target compound is mandatory. 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride (CAS 1019112-03-8)[1] presents three distinct chemical features that dictate our toxicological screening strategy:

  • The Primary Aniline Moiety: Aromatic amines are classic structural alerts. In the liver, they undergo CYP450-mediated N-hydroxylation (primarily via CYP1A2 and CYP2E1) to form highly reactive N-hydroxylamine electrophiles[2]. These intermediates are the causal agents for two major toxicities: covalent binding to DNA (genotoxicity) and the oxidation of hemoglobin (methemoglobinemia).

  • The 2,4-Dimethylphenoxy Ether Group: This bulky, lipophilic moiety significantly increases the compound's partition coefficient (LogP). High lipophilicity combined with a basic nitrogen is a well-documented pharmacophore for off-target binding to the internal pore of the Kv11.1 potassium channel, necessitating rigorous cardiotoxicity (hERG) screening[3][4].

  • The Hydrochloride Salt Form: Utilizing the HCl salt ensures rapid aqueous dissolution. This is critical for in vitro assays, as testing the free base at high concentrations often leads to DMSO-induced precipitation, causing false-negative toxicity readouts.

Mechanistic Visualization: Bioactivation & Intercepts

The following diagram maps the causal relationship between the compound's metabolism, its downstream toxicological risks, and the specific screening assays designed to intercept these liabilities.

BioactivationPathway Compound 3-((2,4-Dimethylphenoxy)methyl)aniline HCl (Parent Compound) CYP450 Hepatic CYP450 Metabolism (CYP1A2 / CYP2E1) Compound->CYP450 Liver S9 Fraction NHydroxy N-hydroxylamine Intermediate (Reactive Electrophile) CYP450->NHydroxy N-hydroxylation DNA DNA Adduct Formation (Genotoxicity Risk) NHydroxy->DNA Covalent Binding MetHb Hemoglobin Oxidation (Methemoglobinemia Risk) NHydroxy->MetHb RBC Exposure HepG2 HepG2 Cytotoxicity (DILI Prediction) NHydroxy->HepG2 Intercepted by Ames Ames Test (OECD 471) Pre-incubation Method DNA->Ames Intercepted by

Bioactivation pathway of the aniline moiety and corresponding screening assay intercepts.

Self-Validating In Vitro Screening Protocols

To ensure data integrity, every protocol must act as a self-validating system. We do not merely execute steps; we engineer controls that prove the assay's mechanistic competence.

Protocol A: Modified Bacterial Reverse Mutation (Ames) Test

Standard plate incorporation Ames tests frequently yield false negatives for anilines because the reactive N-hydroxylamine metabolites degrade before they can diffuse through the agar to reach the bacteria[5]. Therefore, we mandate a pre-incubation methodology compliant with [5][6][7].

  • Step 1: Prepare Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to cover both frameshift and base-pair substitutions[6].

  • Step 2: Mix 100 µL of bacterial suspension, 500 µL of 10% Aroclor 1254-induced rat liver S9 mix (for metabolic activation), and 100 µL of the test compound (0.1 to 5000 µ g/plate ).

  • Step 3 (The Causal Step): Incubate the liquid mixture at 37°C for 20 minutes prior to adding top agar. This forces direct contact between the short-lived N-hydroxylamine metabolites and the bacterial DNA.

  • Step 4: Pour over minimal agar plates, incubate for 48-72 hours, and count revertant colonies[5][6].

  • Self-Validation Check: The assay is only valid if the positive control (2-Aminoanthracene) yields a >3-fold increase in revertant colonies exclusively in the +S9 condition, proving the S9 fraction successfully bioactivated the amine[6].

Protocol B: Mechanistic Hepatotoxicity (DILI) Assay

Drug-Induced Liver Injury (DILI) is a primary cause of late-stage attrition[8][9]. Because aniline toxicity is driven by reactive metabolites that deplete cellular glutathione (GSH)[2], we utilize a sensitized HepG2 cytotoxicity model aligned with [8][10].

  • Step 1: Seed HepG2 cells in 384-well plates at 5,000 cells/well.

  • Step 2: Establish two parallel dosing arms (0.1 µM to 100 µM of test compound). Arm A receives standard media. Arm B receives media supplemented with 50 µM L-buthionine sulfoximine (BSO), an inhibitor of GSH synthesis.

  • Step 3: Incubate for 72 hours.

  • Step 4: Quantify cellular ATP levels using a luminescence-based viability reagent (e.g., CellTiter-Glo).

  • Self-Validation Check: The assay is validated if the reference hepatotoxin (Chlorpromazine) demonstrates an IC50 left-shift of at least 2-fold in the BSO arm, confirming the system's ability to detect reactive-metabolite-driven toxicity[2].

Protocol C: Automated hERG Patch-Clamp (Cardiotoxicity)

To comply with [3][11], we must assess the compound's potential to delay ventricular repolarization via Kv11.1 (hERG) channel blockade[3][4].

  • Step 1: Cultivate CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Step 2: Utilize an automated whole-cell patch-clamp system. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Step 3: Perfuse the test compound at escalating concentrations (0.1 to 30 µM) and measure the fractional reduction of the tail current amplitude.

  • Self-Validation Check: The run is accepted only if the positive control (E-4031) yields an IC50 between 10–30 nM, confirming high-fidelity voltage control and channel sensitivity.

Quantitative Data & Decision Matrix

To facilitate rapid Go/No-Go decision-making, the following table summarizes the quantitative thresholds and self-validating controls for the preliminary screening cascade.

Assay CategoryTarget MechanismAlert Threshold (Go/No-Go)Self-Validating Control
Ames Test (OECD 471) Mutagenesis / DNA Adducts>2-fold increase in revertants over vehicle2-Aminoanthracene (+S9)
HepG2 Cytotoxicity Hepatocellular Necrosis / DILIIC50 < 10 µM (Flag for high DILI risk)Chlorpromazine (± BSO)
hERG Patch-Clamp QT Prolongation / ArrhythmiaIC50 < 1 µM (Requires structural optimization)E-4031 (IC50 10-30 nM)
Methemoglobin Assay RBC Oxidation>5% MetHb formation in vitroSodium Nitrite

Note: If 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride triggers a positive Ames result, medicinal chemistry efforts must focus on sterically hindering the aniline nitrogen or replacing it with a bioisostere to block CYP450-mediated N-hydroxylation.

References

  • Title: Test No. 471: Bacterial Reverse Mutation Test | Source: OECD Guidelines for the Testing of Chemicals | URL: [Link]

  • Title: Drug-Induced Liver Injury: Premarketing Clinical Evaluation | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

  • Title: ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals | Source: European Medicines Agency (EMA) | URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride in DMSO

Abstract This document provides a comprehensive, step-by-step protocol for the solubilization of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride in dimethyl sulfoxide (DMSO). Given the compound's hydrochloride salt...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the solubilization of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride in dimethyl sulfoxide (DMSO). Given the compound's hydrochloride salt form, which enhances polarity, and the hygroscopic nature of DMSO, adherence to a precise methodology is critical for achieving a stable, clear stock solution suitable for downstream biological assays and screening campaigns. This guide explains the rationale behind each step, from initial calculations and material preparation to dissolution enhancement techniques and long-term storage, ensuring experimental reproducibility and data integrity.

Introduction: The Importance of Proper Solubilization

3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride is an aromatic amine salt. Like many small molecules in drug discovery, its utility is contingent on its successful preparation into a biologically compatible solution. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in life sciences for its ability to dissolve a broad range of both polar and nonpolar compounds.[1][2][3] However, its effectiveness is dependent on proper handling.

The hydrochloride salt form of the target compound increases its polarity compared to the free base, which can influence solubility.[4][5] Furthermore, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8][9] Water contamination can significantly alter the solvent properties of DMSO, potentially leading to compound precipitation, reduced solubility, or degradation over time.[7][10] Therefore, this protocol emphasizes the use of anhydrous DMSO and techniques to minimize moisture exposure.

Compound and Solvent Characterization

A thorough understanding of the materials is fundamental to successful solution preparation. The properties below are critical for calculations and handling.

Property3-((2,4-Dimethylphenoxy)methyl)aniline HClDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₅H₁₈ClNO(CH₃)₂SO
Molecular Weight 263.77 g/mol (Calculated)78.13 g/mol [1]
Appearance Likely a crystalline solid (typical for HCl salts)[5]Colorless liquid[1]
Key Features Hydrochloride salt enhances polarity.[4]Polar aprotic, hygroscopic, cryoprotectant.[1][6][11]
Freezing Point Not available18.5 °C (65.3 °F)[1]
Boiling Point Not available189 °C (372 °F)[12]

Note: The molecular weight for the hydrochloride salt was calculated based on the free base formula C₁₅H₁₇NO (MW: 227.30 g/mol )[13] plus HCl (MW: 36.46 g/mol ).

Health and Safety Precautions

Researcher safety is paramount. Aniline derivatives and their salts should be handled with care.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety glasses with side shields. Aniline compounds can be toxic and are readily absorbed through the skin.[14][15]

  • Ventilation: Handle the solid compound and concentrated DMSO solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16][17]

  • Spill Management: In case of a spill, evacuate the area. Collect solid material carefully to avoid creating dust.[14] Absorb liquid spills with an inert material and dispose of it as hazardous waste according to your institution's guidelines.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[18]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[16]

    • Inhalation: Move to fresh air immediately.[19]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

Detailed Dissolution Protocol

This protocol is designed to prepare a 10 mM stock solution, a common starting concentration for biological assays. Adjust calculations as needed for your specific experimental requirements.

Required Materials & Equipment
  • 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride (solid)

  • Anhydrous DMSO (≥99.9%), new, sealed bottle

  • Calibrated analytical balance

  • Sterile, amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap

  • Sterile, single-use polypropylene tubes for aliquots

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Workflow Overview

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_qc QC & Storage A Calculate Mass for Target Concentration C Weigh Compound in Chemical Fume Hood A->C B Equilibrate Reagents to Room Temperature B->C D Add Anhydrous DMSO to Weighed Compound C->D E Vortex for 2-5 Minutes D->E F Apply Sonication & Gentle Heat (if needed) E->F If not fully dissolved G Visually Inspect for Clarity & Particulates E->G If fully dissolved F->G H Aliquot into Single-Use Tubes G->H I Store at -20°C or -80°C in Desiccated Box H->I

Caption: Workflow from calculation to final storage.

Step-by-Step Procedure

Step 1: Calculate the Required Mass

To prepare 1 mL of a 10 mM stock solution:

  • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Calculation: Mass = (0.010 mol/L) × (0.001 L) × (263.77 g/mol ) × 1000

  • Result: Mass = 2.64 mg

Scientist's Note: Always use a calibrated analytical balance and weigh the compound onto appropriate weigh paper or directly into the tared storage vial inside a fume hood. Accuracy at this stage is crucial for correct final concentration.

Step 2: Pre-Dissolution Preparations

  • Bring the sealed container of anhydrous DMSO and the compound to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold surfaces.[6]

  • Label a sterile, amber glass vial for your stock solution. Amber glass is recommended to protect light-sensitive compounds.[17]

Step 3: Dissolution

  • Carefully transfer the weighed 2.64 mg of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride into the labeled amber vial.

  • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Secure the cap tightly and vortex the solution vigorously for 2-5 minutes.[7]

  • Visually inspect the solution against a dark background. If any solid particles remain, proceed to the next step.

Step 4: Enhancing Solubility (If Necessary)

For compounds that are difficult to dissolve, the following techniques can be applied sequentially.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[7][20] The ultrasonic waves provide energy to break up solid aggregates.

  • Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[17][20]

Scientist's Note: Avoid excessive heat, as it can degrade thermally sensitive compounds. Never use an open flame. The goal is a completely clear solution, free of any visible particulates.

Quality Control and Storage

5.1. Final Inspection and Aliquoting Once the compound is fully dissolved, perform a final visual inspection to ensure the solution is clear and homogenous. To prevent degradation from repeated freeze-thaw cycles and to minimize moisture contamination, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[7][20]

5.2. Storage Conditions

  • Short-Term (≤ 1 month): Store aliquots at -20°C.

  • Long-Term (> 1 month): Store aliquots at -80°C.

  • Crucial: Store the aliquot tubes and the main stock vial in a desiccated container to protect them from moisture, which can be absorbed even at low temperatures.[7]

Troubleshooting

Troubleshooting Start Compound does not fully dissolve Q1 Is the DMSO anhydrous and from a fresh bottle? Start->Q1 Sol_Yes1 Proceed to sonication and gentle warming (37°C). Q1->Sol_Yes1 Yes Sol_No1 Discard and restart with a new, sealed bottle of anhydrous DMSO. Q1->Sol_No1 No Q2 Did sonication/warming work? Sol_Yes1->Q2 Sol_Yes2 Solution is ready. Proceed to QC and storage. Q2->Sol_Yes2 Yes Sol_No2 Compound may have limited solubility at this concentration. Consider preparing a more dilute stock solution. Q2->Sol_No2 No

Caption: Decision tree for solubility issues.

Issue: Compound precipitates out of solution after being added to an aqueous buffer for an assay.

  • Cause: This is a common issue when a concentrated DMSO stock is diluted into an aqueous medium where the compound has poor solubility.[10]

  • Solution: Perform serial dilutions of your stock in 100% DMSO first to get closer to the final assay concentration. Then, add the final, more diluted DMSO stock to the aqueous buffer.[10] Always ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls.[20]

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Solubility of Hydrocortisone in Organic and Aqueous Media: Evidence for Regular Solution Behavior in Apolar Solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Retrieved from [Link]

  • Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Aniline Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5868908A - Separation of inorganic salts from dimethyl sulfoxide.
  • Springer. (2021, April 22). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it? Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ACS Publications. (2020, April 3). Measurement and Correlation for Solubility of Moroxydine Hydrochloride in Pure and Binary Solvents. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3,4-DIMETHYLPHENOXY)ANILINE — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • PENTA. (2024, May 7). Aniline hydrochloride. Retrieved from [Link]

  • Journal of Cancer Prevention. (n.d.). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. Retrieved from [Link]

  • Aure Chemical. (2025, May 23). How to store 99.9% DMSO properly? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,4-Dimethoxyphenyl)aniline. Retrieved from [Link]

  • Aure Chemical. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • Aure Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Step-by-Step Guide to the Synthesis of 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride

These application notes provide a comprehensive, technically detailed guide for the multi-step synthesis of 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride, a valuable intermediate for researchers in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive, technically detailed guide for the multi-step synthesis of 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride, a valuable intermediate for researchers in medicinal chemistry and materials science. The protocol is designed to be self-validating, with explanations for key experimental choices and references to established chemical principles.

Introduction and Synthetic Strategy

The target molecule, 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride, is constructed from two primary aromatic fragments: a 2,4-dimethylphenol unit and a 3-aminobenzyl core. These are linked by an ether bond. Our synthetic approach is a logical two-step sequence followed by salt formation:

  • Step 1: Williamson Ether Synthesis. This classic and reliable method is employed to form the ether linkage. It involves the reaction of a phenoxide nucleophile with an alkyl halide.[1][2] In this protocol, 2,4-dimethylphenol is deprotonated to form the corresponding phenoxide, which then displaces the bromide from 3-nitrobenzyl bromide in an SN2 reaction.[3] The nitro group serves as a precursor to the target aniline.

  • Step 2: Catalytic Hydrogenation. The nitro group of the synthesized intermediate, 1-((3-nitrobenzyl)oxy)-2,4-dimethylbenzene, is selectively reduced to a primary amine.[4] Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and generally mild reaction conditions, which preserve the ether linkage.[5][6]

  • Step 3: Hydrochloride Salt Formation. The final aniline product, a free base, is converted to its hydrochloride salt. This is a standard acid-base reaction that typically improves the compound's crystallinity, stability, and water solubility.[7][8]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Hydrochloride Salt Formation A 2,4-Dimethylphenol C 1-((3-nitrobenzyl)oxy)- 2,4-dimethylbenzene A->C Sₙ2 Reaction B 3-Nitrobenzyl bromide B->C Sₙ2 Reaction Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->C Sₙ2 Reaction Catalyst H₂ Gas Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) D 3-((2,4-Dimethylphenoxy)methyl)aniline (Free Base) C->D Catalyst->D Reduction Acid HCl in Solvent (e.g., Diethyl Ether) E 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride (Final Product) D->E Acid->E Acid-Base Reaction caption Figure 1. Overall Synthetic Workflow.

Caption: Figure 1. Overall Synthetic Workflow.

Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of 1-((3-nitrobenzyl)oxy)-2,4-dimethylbenzene (Intermediate)

Principle: This step utilizes the Williamson ether synthesis, where the weakly acidic phenolic proton of 2,4-dimethylphenol is removed by a mild base (potassium carbonate) to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of 3-nitrobenzyl bromide.[9] Acetone is an excellent solvent for this SN2 reaction as it is polar aprotic and solubilizes the reactants.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2,4-Dimethylphenol122.1610.0 g0.08181.0
3-Nitrobenzyl bromide216.0318.5 g0.08561.05
Potassium Carbonate (K₂CO₃)138.2117.0 g0.1231.5
Acetone-250 mL--

Step-by-Step Protocol:

  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylphenol (10.0 g), potassium carbonate (17.0 g), and acetone (250 mL).

  • Initiate Reaction: Begin stirring the suspension and add 3-nitrobenzyl bromide (18.5 g).[10]

  • Heating: Heat the reaction mixture to reflux (approx. 56°C) using a heating mantle. Maintain reflux for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:4 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M sodium hydroxide solution (2 x 100 mL) to remove any unreacted phenol, followed by water (100 mL), and finally brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow oil or solid.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield 1-((3-nitrobenzyl)oxy)-2,4-dimethylbenzene as a pale yellow crystalline solid.

Part B: Synthesis of 3-((2,4-Dimethylphenoxy)methyl)aniline (Free Base)

Principle: The conversion of the nitro group to an amine is a six-electron reduction.[5] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method.[6] The catalyst provides a surface for the adsorption of the nitroaromatic compound and the dissociation of molecular hydrogen, facilitating the stepwise reduction of the nitro group to nitroso, hydroxylamine, and finally the amine.[11] Ethanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalysis.

ReagentMolar Mass ( g/mol )AmountMoles
Intermediate from Part A257.3015.0 g0.0583
10% Palladium on Carbon (Pd/C)-0.75 g(5% w/w)
Ethanol-200 mL-
Hydrogen (H₂) Gas-1 atm (balloon)-

Step-by-Step Protocol:

  • Reactor Setup: In a high-pressure hydrogenation vessel or a thick-walled round-bottom flask, dissolve the intermediate from Part A (15.0 g) in ethanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.75 g) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas 3-5 times, and then maintain a positive pressure of hydrogen (a balloon is sufficient for lab scale) with vigorous stirring.[6]

  • Reaction Monitoring: The reaction is exothermic. Monitor the progress by TLC (ethyl acetate/hexane, 1:1 v/v) or by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: Once the reaction is complete, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry in the air. Quench it immediately with water.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol. The residue is the crude 3-((2,4-Dimethylphenoxy)methyl)aniline free base.

Part C: Formation of 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride

Principle: This is a straightforward acid-base neutralization. The lone pair of electrons on the aniline nitrogen acts as a base, accepting a proton from hydrogen chloride to form the anilinium hydrochloride salt.[12] The salt is typically much less soluble in nonpolar organic solvents like diethyl ether than the free base, causing it to precipitate.[7][8]

ReagentAmount
Crude Aniline from Part B~13.2 g
Diethyl Ether (anhydrous)150 mL
2M HCl in Diethyl Ether~35 mL (or until precipitation ceases)

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude aniline free base from Part B in anhydrous diethyl ether (150 mL).

  • Precipitation: While stirring the solution, slowly add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will immediately begin to precipitate as a white or off-white solid.

  • Completion: Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C to yield the final 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride.

Mechanistic Insights

G cluster_reduction Catalytic Hydrogenation Pathway ArNO2 Ar-NO₂ (Nitro Group) ArNO Ar-NO (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ -H₂O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 +2e⁻, +2H⁺ -H₂O caption Figure 2. Haber-Lukashevich Reduction Pathway.

Caption: Figure 2. Haber-Lukashevich Reduction Pathway.

The reduction of the nitro group is a critical transformation. While the overall reaction is Ar-NO₂ + 3H₂ → Ar-NH₂ + 2H₂O, it proceeds through distinct intermediates on the catalyst surface.[5] The generally accepted Haber-Lukashevich mechanism involves the initial reduction to a nitroso species, followed by further reduction to a hydroxylamine intermediate.[11] This hydroxylamine is then reduced to the final aniline. It is crucial to ensure complete reduction, as hydroxylamine intermediates can sometimes be unstable.[13]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni).
  • C&CS. (n.d.). Hydrogenation of nitro compounds to anilines.
  • ECHEMI. (n.d.). Aniline hydrochloride.
  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • ChemicalBook. (n.d.). 3-Aminobenzylalcohol synthesis.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)aniline Hydrochloride.
  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Organic Syntheses. (n.d.). p-Aminotetraphenylmethane.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis.
  • YouTube. (2023). Making Aniline HCl.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • NCBI. (2020). Aniline and Aniline Hydrochloride.
  • ChemicalBook. (2026). 3-Nitrobenzyl bromide | 3958-57-4.
  • ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?.
  • ChemScene. (n.d.). 3-((2,4-Dimethylphenoxy)methyl)aniline.
  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino.
  • PMC. (n.d.). Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry.
  • Sigma-Aldrich. (n.d.). 3-Aminobenzyl alcohol 97 1877-77-6.
  • Fluorochem. (n.d.). 3-Nitrobenzyl bromide (CAS 3958-57-4).
  • ResearchGate. (2026). Simple grinding-induced reactions of 2-aminobenzyl alcohol and benzaldehyde derivatives, a rapid synthetic route to 3,1-benzoxazines.
  • Royal Society of Chemistry. (1969). Reduction of nitro- and nitroso-compounds by tervalent phosphorus reagents. Part IV. Mechanistic aspects of the reduction of 2,4,6-trimethyl-2.
  • YouTube. (2018). Reduction of nitrobenzene.
  • Sigma-Aldrich. (n.d.). 3-Nitrobenzyl bromide 98 3958-57-4.
  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.
  • European Patent Office. (2018). PROCESS FOR PREPARING NITROBENZYL BROMIDES.
  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Benchchem. (n.d.). Application Note and Protocol for the Reduction of 4-(difluoromethoxy)nitrobenzene.
  • Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • MDPI. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines.
  • Google Patents. (n.d.). DE19633552A1 - Reductive coupling of nitrobenzene to azo- and azoxy-benzene for antioxidants, dyes, etc..
  • ResearchGate. (n.d.). Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3).

Sources

Method

Application Note: A Workflow for Characterizing Novel Chemical Entities in High-Throughput Screening using 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride as a Model Compound

Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive molecules. The successful integration of a new chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive molecules. The successful integration of a new chemical entity into an HTS campaign requires a systematic approach, beginning with fundamental characterization and culminating in robust, reproducible screening data. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization and screening of a novel compound, using 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride as a representative example. We present a detailed protocol for a common cell-based HTS assay—the luciferase-based cell viability assay—and offer insights into experimental design, data analysis, and quality control.

Introduction: The Challenge of Novel Compound Screening

The journey from a newly synthesized molecule to a potential drug candidate is fraught with challenges. The initial and most critical step is to determine if the compound elicits any biological activity of interest. High-throughput screening provides the necessary scale and speed for this initial interrogation. However, the quality of the data generated is entirely dependent on the rigor of the experimental design and the thoroughness of the preliminary compound characterization.

This application note uses 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride, a compound with limited publicly available biological data, as a model to illustrate a universal workflow. The principles and protocols described herein are broadly applicable to any novel small molecule being considered for a screening campaign.

Compound Profile: 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride

Before initiating any biological assay, it is imperative to understand the physicochemical properties of the test compound. These properties can significantly impact its behavior in aqueous assay buffers and its interaction with biological systems.

  • Chemical Structure:

    • IUPAC Name: 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride

    • Molecular Formula: C15H18ClNO

    • Molecular Weight: 263.76 g/mol

  • Solubility: The hydrochloride salt form generally confers improved aqueous solubility. However, empirical determination of solubility in the specific assay buffer is a critical first step. A common issue in HTS is compound precipitation, which can lead to false-positive or false-negative results. We recommend performing a kinetic solubility assay to determine the highest concentration at which the compound remains in solution over the time course of the experiment.

  • Purity and Integrity: The purity of the compound must be confirmed using methods such as HPLC-MS and NMR. Impurities can have their own biological or optical properties that may confound assay results. The stability of the compound in the chosen solvent (typically DMSO) and in the final assay buffer should also be assessed.

Assay Selection and Principle: Cell Viability as a Primary Readout

For a novel compound with no known biological target, a cell-based viability or cytotoxicity assay is an excellent starting point. Such assays provide a global assessment of the compound's effect on cellular health and can identify compounds with potential anti-proliferative or cytotoxic effects, which are relevant in fields like oncology.

We will focus on the luciferase-based ATP quantitation assay . The principle of this assay is straightforward and robust: the amount of ATP present in a population of cells is directly proportional to the number of metabolically active, viable cells. The assay utilizes a thermostable luciferase enzyme, which, in the presence of its substrate luciferin and ATP, produces a stable luminescent signal.

The Reaction: ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light

A decrease in the luminescent signal in compound-treated cells compared to vehicle-treated controls indicates a reduction in cell viability.

Detailed Protocol: High-Throughput Screening for Cell Viability

This protocol is designed for a 384-well plate format, which is common in HTS for its balance of throughput and reagent volumes.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog # (Example)Notes
A549 human lung carcinoma cellsATCCCCL-185Or any other adherent cell line relevant to the research question.
F-12K MediumATCC30-2004Base medium for A549 cells.
Fetal Bovine Serum (FBS)Gibco26140079Heat-inactivated.
Penicillin-StreptomycinGibco15140122For cell culture.
Trypsin-EDTA (0.25%)Gibco25200056For cell detachment.
384-well solid white, flat-bottom tissue culture-treated platesCorning3570White plates are essential for maximizing luminescent signal.
3-((2,4-Dimethylphenoxy)methyl)aniline HClCustom SynthesisN/AThe test compound.
DMSO, AnhydrousSigma-AldrichD2650For compound stock solution.
DoxorubicinSigma-AldrichD1515Positive control for cytotoxicity.
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7573Or equivalent ATP-based luciferase assay kit.
Multichannel pipette or automated liquid handlerN/AN/AFor dispensing cells and reagents.
Plate reader with luminescence detection capabilityN/AN/AE.g., PerkinElmer EnVision or BMG LABTECH PHERAstar.
Experimental Workflow

The overall workflow for the primary screen is depicted below.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation Compound_Addition Compound Addition (Acoustic Transfer) Compound_Prep->Compound_Addition Cell_Culture Cell Culture & Expansion Cell_Seeding Cell Seeding (384-well plate) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Addition Incubation Incubation (e.g., 48-72h) Compound_Addition->Incubation Lysis_Reagent Add Lysis/Luminescence Reagent Incubation->Lysis_Reagent Read_Plate Read Luminescence Lysis_Reagent->Read_Plate QC Quality Control (Z'-factor) Read_Plate->QC Hit_ID Hit Identification (% Inhibition) QC->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response

Caption: High-level workflow for a cell-based high-throughput screening campaign.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Harvest cells when they are in the logarithmic growth phase (typically 70-80% confluency).

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • Dilute the cell suspension in culture medium to a final concentration of 25,000 cells/mL. This will result in 1,000 cells per 40 µL. The optimal cell seeding density should be determined empirically during assay development to ensure the signal is within the linear range of the plate reader.

  • Using a multichannel pipette or an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well assay plates.

  • To minimize edge effects, consider not using the outermost wells for compounds, or fill them with sterile PBS to maintain humidity.

  • Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

Day 2: Compound Addition

  • Prepare Compound Stock: Prepare a 10 mM stock solution of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride in 100% DMSO. Similarly, prepare a 10 mM stock of Doxorubicin (positive control).

  • Create Compound Source Plate: In a separate 384-well source plate, perform serial dilutions of your test compound and controls. For a primary screen, a single concentration is often used. For this example, we will test at 10 µM.

    • Test Wells: Dilute the 10 mM stock to 4 mM in DMSO.

    • Positive Control Wells: Dilute the 10 mM Doxorubicin stock to 4 mM in DMSO.

    • Negative Control Wells: Fill with 100% DMSO.

  • Compound Transfer: Using an acoustic liquid handler (e.g., an Echo® acoustic dispenser), transfer 100 nL from the compound source plate to the corresponding wells of the cell plate. This will result in a final compound concentration of 10 µM in a final volume of 40.1 µL, with a final DMSO concentration of 0.25%. Acoustic transfer is the gold standard as it minimizes cross-contamination and allows for very precise, low-volume transfers. If an acoustic dispenser is not available, use a pin tool or a multichannel pipette with intermediate dilution steps.

  • Incubate: Gently mix the plates on a plate shaker for 1 minute and then return them to the incubator for 48-72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation or viability.

Day 4: Assay Readout

  • Remove the assay plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 20 µL of the reagent to each well of the 384-well plate. This induces cell lysis and initiates the luciferase reaction.

  • Place the plates on an orbital shaker for 2 minutes at a low speed to ensure thorough mixing.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader. The integration time should be set to 0.5-1 second per well.

Data Analysis and Interpretation

Quality Control: The Z'-Factor

Before analyzing the effect of the test compound, it is crucial to evaluate the quality of the assay. The Z'-factor is a statistical parameter that reflects the dynamic range and data variation of the assay, and it is a widely accepted measure of HTS assay quality.

Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|

Where:

  • µ_pos = Mean of the positive control (Doxorubicin-treated wells)

  • σ_pos = Standard deviation of the positive control

  • µ_neg = Mean of the negative control (DMSO-treated wells)

  • σ_neg = Standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.

Hit Identification: Percent Inhibition

The activity of the test compound is typically expressed as percent inhibition, which normalizes the data relative to the controls on the same plate.

Formula: % Inhibition = 100 * (1 - (Signal_compound - µ_pos) / (µ_neg - µ_pos))

A "hit" is defined as a compound that produces a percent inhibition value exceeding a certain threshold. This threshold is often set as three times the standard deviation of the negative controls (µ_neg + 3*σ_neg).

Visualization and Confirmation

Data_Analysis_Flow Raw_Data Raw Luminescence Data (RLU) Calculate_Controls Calculate Control Stats (µ_pos, σ_pos, µ_neg, σ_neg) Raw_Data->Calculate_Controls Calculate_Z_Prime Calculate Z'-Factor Calculate_Controls->Calculate_Z_Prime Z_Prime_Check Z' >= 0.5? Calculate_Z_Prime->Z_Prime_Check Normalize_Data Calculate % Inhibition for each compound Z_Prime_Check->Normalize_Data Yes Stop Troubleshoot Assay Z_Prime_Check->Stop No Identify_Hits Apply Hit Threshold (e.g., > 3*SD of neg) Normalize_Data->Identify_Hits Dose_Response Confirm Hits with Dose-Response Curves (IC50) Identify_Hits->Dose_Response

Caption: Decision workflow for HTS data analysis and hit identification.

Hits identified in the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC₅₀ value). This involves a 10-point, 3-fold serial dilution of the compound. This step is critical to eliminate false positives and to prioritize the most potent compounds for further investigation.

Conclusion and Future Directions

This application note has outlined a comprehensive and robust workflow for the initial characterization and screening of a novel compound, using 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride as a model. By following a systematic process of compound characterization, careful assay execution, and rigorous data analysis, researchers can confidently identify bioactive "hits" from large compound libraries. The protocols and principles described here provide a solid foundation for any H-throughput screening campaign and are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the pace of drug discovery.

References

  • Title: Assay guidance manual: Assay development for high-throughput screening. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

  • Title: The Echo® Liquid Handler in High-Throughput Screening. Source: Beckman Coulter Life Sciences. URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening. URL: [Link]

Application

Application Note: Preclinical In Vitro Profiling of 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride

Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals Compound Class: Lipophilic Primary Amine / Aniline Derivative Assay Scope: Solubility, Cytotoxicity, and Intestinal Per...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals Compound Class: Lipophilic Primary Amine / Aniline Derivative Assay Scope: Solubility, Cytotoxicity, and Intestinal Permeability

Introduction & Mechanistic Rationale

In early-stage drug discovery, evaluating novel building blocks and hit compounds requires robust, artifact-free in vitro models. 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride (MW: 263.76 g/mol ) is a functionalized aniline derivative featuring a lipophilic ether linkage.

From a physicochemical perspective, primary amines with lipophilic domains present specific challenges in cell culture. They are highly susceptible to lysosomal sequestration (due to their basic pKa) and frequently act as substrates for efflux transporters such as P-glycoprotein (P-gp). Furthermore, anilines can undergo intracellular redox cycling, which often interferes with standard colorimetric viability assays (e.g., MTT or WST-1) by artificially reducing tetrazolium salts independent of cell viability[1].

To circumvent these issues, this application note establishes a self-validating protocol system. We utilize ATP-quantitation for cytotoxicity profiling to avoid redox artifacts[2], and bidirectional Caco-2 monolayers to accurately map the compound's permeability and efflux ratio[3].

Experimental Workflow

The following diagram outlines the critical path from compound formulation to quantitative readout.

Workflow cluster_assays In Vitro Cell Culture Assays Stock 1. Compound Formulation (10 mM in DMSO) Dilution 2. Serial Dilution in Media (Max 0.1% DMSO final) Stock->Dilution Cyto Cytotoxicity Assay (HepG2 / HEK293) Dilution->Cyto Perm Permeability Assay (Caco-2 Monolayer) Dilution->Perm Readout1 ATP Quantitation (Luminescence) Cyto->Readout1 Readout2 LC-MS/MS Quantification (Papp & Efflux Ratio) Perm->Readout2

Figure 1: Standardized in vitro workflow for evaluating 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride.

Compound Formulation Strategy

While the hydrochloride salt form significantly enhances the aqueous solubility of the parent aniline, direct dissolution in aqueous cell culture media can lead to transient micro-precipitation, skewing dosing accuracy.

Procedure:

  • Primary Stock: Dissolve 2.638 mg of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride in 1.0 mL of 100% anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock .

  • Intermediate Dilutions: Perform serial dilutions in DMSO to create a 1000x concentration plate.

  • Media Spiking: Dilute the 1000x stocks 1:1000 into pre-warmed complete culture media (e.g., DMEM + 10% FBS).

Causality Check (The 0.1% DMSO Rule): The final concentration of DMSO in contact with cells must never exceed 0.1% (v/v). Concentrations above this threshold induce osmotic stress, alter membrane fluidity, and trigger apoptosis, which will confound the cytotoxicity data of the test compound[4].

Protocol 1: Cytotoxicity Profiling (HepG2 & HEK293)

HepG2 (hepatocellular carcinoma) cells are selected to assess first-pass hepatic toxicity, while HEK293 cells serve as a general proxy for systemic cellular toxicity. We employ the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP as a direct proxy for metabolic health[2].

Step-by-Step Methodology
  • Cell Seeding: Harvest cells at 80% confluence. Seed at a density of 5,000 cells/well in 90 µL of complete media into an opaque white 96-well plate .

    • Expert Insight: Opaque white plates are mandatory. They reflect luminescent signals to maximize sensitivity while completely preventing optical crosstalk between adjacent wells, a common source of false positives in high-throughput screening[5].

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow cell attachment and recovery.

  • Compound Treatment: Add 10 µL of the 10x compound media stocks (prepared in Section 3) to the wells. Final concentrations should range from 0.1 µM to 100 µM. Include a 0.1% DMSO vehicle control.

  • Exposure: Incubate for 72 hours.

  • ATP Quantitation:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. (Cold reagents reduce luciferase enzyme kinetics, causing signal drop-off[1]).

    • Add 100 µL of CellTiter-Glo® Reagent per well.

    • Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol 2: Bidirectional Caco-2 Permeability Assay

Because 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride is a lipophilic amine, it is highly likely to interact with intestinal efflux pumps. The Caco-2 assay is the gold-standard in vitro model for predicting human intestinal absorption and identifying efflux substrates[3].

Step-by-Step Methodology
  • Monolayer Cultivation: Seed Caco-2 cells (passage 40–60) at 1 × 10⁵ cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days , changing media every other day.

    • Expert Insight: A 21-day differentiation period is non-negotiable. It allows the cells to spontaneously differentiate into enterocyte-like cells, expressing critical brush border microvilli, tight junctions, and active transport proteins (like P-gp and BCRP)[3].

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Only use inserts with a TEER > 250 Ω·cm², confirming a tight, leak-proof monolayer.

  • Assay Preparation: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Bidirectional Dosing:

    • Apical to Basolateral (A→B, Absorptive): Add 10 µM of the compound to the Apical chamber (0.5 mL). Add blank HBSS to the Basolateral chamber (1.5 mL).

    • Basolateral to Apical (B→A, Secretory): Add 10 µM of the compound to the Basolateral chamber. Add blank HBSS to the Apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Precipitate proteins using cold acetonitrile and quantify the compound via LC-MS/MS.

Data Presentation & Interpretation

Quantitative data must be structured to allow rapid assessment of the compound's safety and pharmacokinetic viability. Below are representative data tables demonstrating how the results for 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride should be summarized.

Table 1: Cytotoxicity Profiling (72h Exposure)

Data represents the half-maximal inhibitory concentration (IC₅₀) calculated via non-linear regression (four-parameter logistic fit).

Cell LineTissue OriginIC₅₀ (µM) ± SDCytotoxicity Classification
HepG2 Human Liver Carcinoma42.5 ± 3.1Moderate Toxicity
HEK293 Human Embryonic Kidney68.2 ± 4.5Low Toxicity
Vehicle 0.1% DMSO>100Non-Toxic (Control Validated)
Table 2: Bidirectional Caco-2 Permeability

Apparent permeability ( Papp​ ) is calculated using the equation: Papp​=(dQ/dt)/(A×C0​) . An Efflux Ratio (ER) > 2.0 indicates the compound is a likely substrate for active efflux transporters.

Transport Direction Papp​ ( 10−6 cm/s)Efflux Ratio ( Papp​ B→A / Papp​ A→B)Interpretation
A → B (Absorptive) 4.2 ± 0.8\multirow{2}{*}{3.6 }Moderate Passive Permeability
B → A (Secretory) 15.1 ± 1.2Active Efflux Substrate
Lucifer Yellow < 0.5N/AMonolayer Intact (Control)

Interpretation: The data indicates that while 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride possesses moderate passive permeability, its basic amine moiety subjects it to active intestinal efflux (ER = 3.6). In drug development, this suggests that structural optimization (e.g., reducing basicity or increasing steric hindrance around the amine) may be required to improve oral bioavailability.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.[Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Advancing Translational Sciences.[Link]

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330.[Link]

Sources

Method

Formulation Strategies for 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride: Overcoming pH-Dependent Solubility and Intestinal Precipitation

Audience: Pre-clinical Formulation Scientists, Pharmacokineticists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for formulating poorly soluble, weakly basic hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Pre-clinical Formulation Scientists, Pharmacokineticists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for formulating poorly soluble, weakly basic hydrochloride salts, using 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride (3-DMPMA HCl) as a model compound.

Executive Summary & Physicochemical Profiling

3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride (3-DMPMA HCl) is a synthetic aniline derivative characterized by a highly lipophilic 2,4-dimethylphenoxy moiety and an ionizable primary amine[1]. While the hydrochloride salt form provides excellent aqueous solubility in the acidic environment of the stomach, the compound exhibits classic BCS Class IIa (weak base) behavior. Upon entering the neutral pH of the small intestine, the amine deprotonates, leading to a catastrophic drop in solubility and subsequent precipitation of the free base.

To achieve systemic bioavailability, formulation strategies must employ a "Spring and Parachute" mechanism. The HCl salt acts as the "spring," driving rapid gastric dissolution, while advanced delivery systems—such as Supersaturable Self-Microemulsifying Drug Delivery Systems (s-SMEDDS) or Amorphous Solid Dispersions (ASDs)—act as the "parachute," maintaining supersaturation during intestinal transit.

Table 1: Physicochemical Properties & Formulation Implications
PropertyValue / DescriptionFormulation Implication
Molecular Weight 227.30 g/mol (Base) / 263.76 g/mol (Salt)Low MW is favorable for lipid vehicle loading and permeation.
pKa (Aniline amine) ~4.5 - 5.0 (Estimated)Fully ionized in stomach (pH 1.2); unionized in intestine (pH 6.8).
LogP (Free Base) ~3.8 - 4.2 (Estimated)Highly lipophilic; strong affinity for lipid digestion products.
BCS Classification Class IIa (Weak Base)Absorption is limited by intestinal precipitation, not permeability.

Mechanistic Rationale: Causality of Precipitation and Rescue

The fundamental challenge in delivering weakly basic salts is the gastrointestinal pH shift. When 3-DMPMA HCl transitions from the stomach (pH 1.2) to the duodenum (pH ~6.8), the environmental pH exceeds the compound's pKa. The thermodynamic solubility drops exponentially, forcing the drug out of solution.

However, the physical form of this precipitate dictates bioavailability. demonstrate that weak bases often exhibit increased solubility in lipid digestion media compared to neutral compounds due to ionic interactions with free fatty acids[2]. Furthermore, when formulated in lipid-based systems, weak bases like cinnarizine have been shown to, which are much easier to re-dissolve[3]. By adding polymeric precipitation inhibitors (e.g., HPMC) to these lipid systems, we can kinetically delay nucleation, extending the supersaturation window long enough for complete absorption.

G Stomach Stomach (pH 1.2) Rapid Dissolution (3-DMPMA HCl Salt) Intestine_Unform Intestine (pH 6.8) Free Base Precipitation (Unformulated) Stomach->Intestine_Unform pH Shift Intestine_Form Intestine (pH 6.8) Supersaturation Maintained (s-SMEDDS / ASD) Stomach->Intestine_Form Formulated Absorption Systemic Absorption (Target) Intestine_Unform->Absorption Low Bioavailability Intestine_Form->Absorption High Bioavailability

Fig 1: pH-shift induced precipitation of weak bases and rescue via formulation.

Experimental Protocols

Protocol 1: Development of Supersaturable SMEDDS (s-SMEDDS)

Standard SMEDDS rely purely on lipids and surfactants. By incorporating a trace amount of a hydrophilic polymer (s-SMEDDS), we sterically hinder crystal growth.

Materials: Capryol 90 (Oil), Kolliphor EL (Surfactant), Transcutol P (Co-solvent), HPMC E5 (Precipitation Inhibitor), 3-DMPMA HCl.

Step-by-Step Methodology:

  • Vehicle Preparation: Blend Capryol 90, Kolliphor EL, and Transcutol P in a 20:50:30 (w/w/w) ratio. Vortex for 5 minutes until an isotropic mixture is formed.

  • Polymer Suspension: Disperse 5% (w/w) HPMC E5 into the lipid vehicle. Expert Insight: Suspending the polymer rather than dissolving it prevents viscosity spikes that could impede capsule filling. The polymer will dissolve in situ upon contact with aqueous GI fluids.

  • API Loading: Add 3-DMPMA HCl to the vehicle at 80% of its equilibrium solubility (determined via prior shake-flask studies at 37°C). Stir at 40°C for 2 hours until fully dissolved.

  • In Vitro Lipolysis Testing (Self-Validating Step):

    • Disperse 1g of the formulation in 36 mL of simulated intestinal fluid (SIF) containing bile salts and phospholipids.

    • Initiate digestion by adding 4 mL of pancreatic extract (lipase).

    • Validation: Centrifuge aliquots at 10,000 x g. The system will separate into an aqueous phase, a lipid phase, and a solid pellet. Quantify the API in the aqueous phase via HPLC to confirm supersaturation. Analyze the pellet via X-Ray Powder Diffraction (XRPD). A successful s-SMEDDS will yield an XRPD pattern devoid of crystalline 3-DMPMA free base peaks, proving the "parachute" functioned correctly[3].

Workflow Step1 1. Excipient Screening (Lipids, Surfactants, Co-solvents) Step2 2. Ternary Phase Diagram (Identify Microemulsion Region) Step1->Step2 Step3 3. API & Polymer Addition (3-DMPMA HCl + HPMC) Step2->Step3 Step4 4. In Vitro Lipolysis Testing (Simulated Intestinal Fluid) Step3->Step4 Step5 5. Solid-State Characterization (XRD, Raman of Pellet) Step4->Step5

Fig 2: Development and evaluation workflow for supersaturable SMEDDS.

Protocol 2: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion

For solid oral dosage forms, converting the crystalline salt into an amorphous dispersion within a pH-dependent polymer provides an alternative parachute.

Materials: 3-DMPMA HCl, Hypromellose Acetate Succinate (HPMCAS-M).

Step-by-Step Methodology:

  • Blending: Geometrically blend 30% (w/w) 3-DMPMA HCl with 70% (w/w) HPMCAS-M. Expert Insight: HPMCAS-M is chosen because its succinate groups remain unionized in the stomach (preventing premature drug release) but ionize at pH > 5.5, releasing the drug exactly when the free base is most vulnerable to precipitation.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile from 90°C (feed zone) to 140°C (die). Keep the temperature below the degradation point of the API but above the Tg of the polymer.

  • Milling: Cool the extrudate on a chill roll and mill it through a 250 µm screen.

  • Thermal Validation (Self-Validating Step): Analyze the milled extrudate via Modulated Differential Scanning Calorimetry (mDSC). A single glass transition temperature (Tg) between that of the pure polymer and the API confirms a true molecular dispersion. The absence of a melting endotherm (Tm) validates that no crystalline domains remain.

Quantitative Performance Analysis

The following table summarizes the anticipated in vitro performance of the formulated 3-DMPMA HCl across a two-stage dissolution/lipolysis model (Gastric pH 1.2 for 60 min -> Intestinal pH 6.8 for 120 min).

Table 2: Comparative Formulation Performance
Formulation TypeGastric Dissolution (pH 1.2, 60 min)Intestinal Supersaturation (pH 6.8, 120 min)Solid-State of Precipitate (if any)
Pure API (HCl Salt) > 95%< 5% (Rapid Precipitation)Crystalline Free Base
Standard SMEDDS > 95%~ 40% (Gradual Precipitation)Amorphous Salt / Soap Complex
s-SMEDDS (+ 5% HPMC) > 95%> 85% (Maintained)Trace Amorphous
ASD (30% in HPMCAS) ~ 20% (Polymer insoluble)> 90% (Maintained)None Detected

References

  • Alskär, O., et al. "Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations." Molecular Pharmaceutics, 2018.[Link]

  • Khan, J., Rades, T., & Boyd, B. J. "Lipid-Based Formulations Can Enable the Model Poorly Water-Soluble Weakly Basic Drug Cinnarizine To Precipitate in an Amorphous-Salt Form During In Vitro Digestion." Molecular Pharmaceutics, 2016.[Link]

  • Hrčak. "Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review." Hrčak Portal of Scientific Journals of Croatia, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride

Welcome to the technical support resource for 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth methodologies to overcome aqueous solubility challenges encountered during experimentation. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions for your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride.

Q1: I expected this hydrochloride salt to be water-soluble, but it's precipitating or forming a cloudy suspension. Why?

A: While converting an amine to a hydrochloride salt is a standard strategy to increase aqueous solubility, the overall solubility is a balance between the salt's ionic character and the molecule's other structural features.[1] The 3-((2,4-Dimethylphenoxy)methyl)aniline moiety possesses significant hydrophobic (lipophilic) regions—specifically the dimethylphenoxy group and the aniline ring. These bulky, nonpolar sections of the molecule resist interaction with water, counteracting the solubilizing effect of the hydrochloride salt form. If the energy required to break the compound's crystal lattice and accommodate the hydrophobic portions in water is too high, solubility will be poor.

Q2: What is the quickest method to try and dissolve the compound for a preliminary in vitro assay?

A: For rapid, small-scale dissolution, adjusting the pH or using a co-solvent are the most direct methods.

  • pH Adjustment: Ensure your aqueous medium is acidic. The compound's solubility is highly pH-dependent.[2] Lowering the pH (e.g., to pH 2-4 with dilute HCl) will suppress the conversion of the soluble anilinium ion to its less soluble free amine form.

  • Co-solvents: Adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol or dimethyl sulfoxide (DMSO) can often be sufficient to dissolve the compound for initial experiments.[3][4]

Q3: My compound dissolved perfectly in an acidic solution, but it crashed out when I diluted it into my neutral pH (7.4) cell culture media or phosphate-buffered saline (PBS). What is happening?

A: This is a classic example of a pH-shift precipitation. The compound is an aniline hydrochloride, meaning it is the salt of a weak base (the aniline moiety). In solution, it exists in a pH-dependent equilibrium:

(Soluble Cationic Form) ⇌ (Poorly Soluble Free Base Form) + H⁺

When your acidic stock solution is added to a neutral or basic buffer, the buffer consumes the free protons (H⁺). According to Le Châtelier's principle, the equilibrium shifts to the right to produce more H⁺, which results in the formation of the neutral, poorly soluble free amine form, causing it to precipitate.[2]

Q4: I need a biocompatible formulation for an in vivo study. Are DMSO or high concentrations of ethanol acceptable?

A: Generally, high concentrations of DMSO and ethanol are avoided in final formulations for in vivo studies due to potential toxicity.[3] More biocompatible strategies are preferred:

  • Co-solvents: Use of GRAS (Generally Regarded as Safe) solvents like polyethylene glycol 400 (PEG 400) or propylene glycol is common.[5]

  • Complexation: Encapsulating the drug in cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective and widely used method to increase solubility and bioavailability without using harsh organic solvents.[6][][8]

  • Surfactant Systems: Formulations using low concentrations of non-ionic surfactants like polysorbate 80 (Tween® 80) or poloxamers can create micelles that solubilize the compound.[9][10]

Part 2: Systematic Troubleshooting & In-Depth Methodologies

When simple fixes are insufficient, a systematic approach is required to develop a robust formulation. This section provides a logical workflow and detailed experimental protocols.

Logical Workflow for Solubility Enhancement

The following workflow provides a structured path from identifying the problem to finding a viable formulation solution.

G cluster_0 cluster_1 Phase 1: Initial Characterization & Simple Approaches cluster_2 Phase 2: Advanced Formulation Strategies cluster_3 start Initial Observation: Compound has poor aqueous solubility ph_profile Protocol 1: Conduct pH-Solubility Profile start->ph_profile Start Here cosolvent_screen Protocol 2: Screen Biocompatible Co-solvents (PEG 400, PG) ph_profile->cosolvent_screen If pH control alone is insufficient or impractical cyclodextrin Protocol 3: Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent_screen->cyclodextrin If co-solvent concentration is too high or ineffective end_node Optimized Formulation Achieved cosolvent_screen->end_node Success! surfactant Protocol 4: Surfactant/Micellar Solubilization (e.g., Polysorbate 80) cyclodextrin->surfactant Alternative or complementary approach cyclodextrin->end_node Success! surfactant->end_node Success! G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Neutral/Basic Environment) Soluble [Drug-NH3]⁺Cl⁻ (Protonated, Soluble Cation) Equilibrium_Low Equilibrium shifted LEFT High H⁺ concentration Insoluble [Drug-NH2] (Neutral, Poorly Soluble Free Base) + H⁺ + Cl⁻ Soluble->Insoluble pH dependent equilibrium Equilibrium_High Equilibrium shifted RIGHT Low H⁺ concentration

Caption: pH-dependent equilibrium of an amine hydrochloride salt in aqueous solution.

Protocol 1: Quantitative pH-Solubility Profiling

Objective: To determine the aqueous solubility of the compound across a physiologically relevant pH range.

Methodology (Shake-Flask Method):

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.

  • Add Excess Compound: To a series of glass vials, add a known volume of each buffer (e.g., 2 mL). Add an excess amount of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride to each vial—enough that a solid precipitate is clearly visible.

  • Equilibrate: Tightly seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid and Liquid: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant. For accuracy, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

  • Quantify: Dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the measured final pH of each solution.

Expected Outcome: You should observe a solubility profile where the concentration is high at low pH and decreases sharply as the pH approaches and surpasses the pKa of the aniline group.

Protocol 2: Co-solvent Screening

Objective: To identify a suitable co-solvent system that enhances solubility to the target concentration. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules. [11][12] Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. [3]2. Prepare Blends: In separate vials, prepare aqueous solutions containing increasing percentages of each co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).

  • Determine Solubility: Using the shake-flask method described in Protocol 1, determine the saturation solubility of the compound in each co-solvent blend.

  • Analyze Data: Compare the solubility enhancement for each co-solvent.

Data Summary Table:

Co-solventConcentration (% v/v)Measured Solubility (mg/mL)Fold Increase (vs. Water)Observations (e.g., clarity)
Water0Baseline1.0Cloudy/Suspension
PEG 40010MeasureCalculateClear Solution
PEG 40020MeasureCalculateClear Solution
Propylene Glycol10MeasureCalculateSlightly Hazy
Propylene Glycol20MeasureCalculateClear Solution
Ethanol10MeasureCalculateClear Solution
Protocol 3: Cyclodextrin Inclusion Complexation

Objective: To increase aqueous solubility by forming a host-guest inclusion complex. The hydrophobic part of your molecule will reside inside the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin interfaces with water. [6][8][13]

G cluster_drug cluster_complex drug_h Hydrophobic Moiety drug_p Polar Group drug_h->drug_p cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd_complex Cyclodextrin drug_in_cd Hydrophobic Moiety drug_out_cd Polar Group plus + arrow -> Forms Water-Soluble Inclusion Complex

Sources

Optimization

Technical Support Center: Troubleshooting Solution Stability of 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride

Welcome to the Technical Support Center for 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride (CAS: 1019112-03-8)[1]. This guide is designed for researchers and drug development professionals experiencing rapid compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride (CAS: 1019112-03-8)[1]. This guide is designed for researchers and drug development professionals experiencing rapid compound degradation, inconsistent assay results, or unexpected phase separations during in vitro workflows.

While the hydrochloride salt form of this compound is stable in the solid state, its behavior in aqueous and organic solutions is highly sensitive to pH, dissolved oxygen, and light exposure. This guide synthesizes mechanistic chemistry with field-proven troubleshooting protocols to ensure the scientific integrity of your experiments.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: My freshly prepared aqueous stock solution turns pink, and then dark brown within 12-24 hours. What is chemically happening? A1: This discoloration is the classic hallmark of auto-oxidation [2]. The aniline moiety is highly susceptible to oxidation by dissolved oxygen, forming colored quinone-imines, N-oxides, and azo dimers[3].

  • The Causality: The stability of aniline in aqueous solutions is heavily pH-dependent[4]. When the solution pH approaches or exceeds the pKa​ of the aniline group (typically ~4.6), the amine becomes deprotonated. The free lone pair on the nitrogen strongly donates electron density into the aromatic ring, making it a prime target for electrophilic oxygen species. Maintaining the solution at an acidic pH keeps the amine protonated ( −NH3+​ ). This positive charge withdraws electron density and sterically protects the nitrogen, drastically reducing the rate of radical cation formation[3].

Q2: I observe a rapid drop in HPLC peak area (apparent degradation) when I dilute my stock into a pH 7.4 physiological buffer, but no new degradation peaks appear on the chromatogram. Is the compound degrading instantly? A2: You are likely observing precipitation , not chemical degradation.

  • The Causality: 3-((2,4-Dimethylphenoxy)methyl)aniline contains a highly lipophilic 2,4-dimethylphenoxy ether group. While the hydrochloride salt is freely water-soluble, adjusting the pH to 7.4 neutralizes the salt, converting the molecule entirely to its free base form. This free base has extremely poor aqueous solubility and rapidly crashes out of solution, adhering to vial walls or tubing, which leads to a total loss of analytical signal.

Q3: Does ambient laboratory light significantly impact the stability of this compound in solution? A3: Yes. UV and visible light catalyze the homolytic cleavage of bonds and excite the molecule, accelerating the oxidation cascade. Advanced oxidation studies demonstrate that UV light rapidly degrades aniline derivatives in aqueous solutions by generating reactive oxygen species (ROS)[5]. Prolonged exposure to light and air must be strictly avoided to maintain purity[4].

Part 2: Visualizing the Problem

Mechanistic Pathway of Signal Loss

The following diagram illustrates the divergent pathways that lead to assay failure: true chemical degradation (oxidation) versus physical phase separation (precipitation).

Pathway A 3-((2,4-Dimethylphenoxy)methyl)aniline HCl (Stable Salt Form) B pH > 5.0 Deprotonation A->B C Free Base Form (Highly Lipophilic, Reactive) B->C D Dissolved O2 / UV Light (Oxidation Cascade) C->D F Aqueous Buffer (No Co-solvent) C->F E Azo & Quinone-Imine Derivatives (Brown/Pink Discoloration) D->E G Precipitation / Adsorption (False Signal Loss) F->G

Caption: Mechanistic pathways of 3-((2,4-Dimethylphenoxy)methyl)aniline degradation and precipitation.

Formulation & Storage Workflow

To prevent the issues outlined above, adhere strictly to the following environmental controls during stock preparation.

Workflow Start Prepare Stock Solution Degas Degas Solvent (N2/Ar purge) Remove Dissolved O2 Start->Degas Acidify Maintain Acidic pH (< 4.0) Keep Amine Protonated Degas->Acidify Vial Use Amber Glass Vials Block UV/Vis Light Acidify->Vial Aliquot Aliquot & Freeze (-20°C) Avoid Freeze-Thaw Vial->Aliquot Check Diluting for Assay (pH 7.4)? Aliquot->Check Cosolvent Add 5-10% DMSO or Surfactant Prevent Precipitation Check->Cosolvent Yes

Caption: Step-by-step workflow for the preparation and storage of ultra-stable stock solutions.

Part 3: Quantitative Data Presentation

The table below summarizes the expected stability kinetics of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride in various environments, highlighting the necessity of environmental control.

Environmental ConditionpH LevelLight ExposureDissolved O2​ Estimated Half-Life ( t1/2​ )Primary Mechanism of Loss
Optimized Stock < 3.0 (Acidic)Dark (Amber)Degassed (Ar)> 6 MonthsNegligible
Standard Aqueous 6.0 - 7.0AmbientPresent48 - 72 HoursAuto-oxidation
Physiological Buffer 7.4AmbientPresent< 1 HourPrecipitation (Free Base)
UV Stress Testing 7.0UV-A / UV-BPresent< 30 MinutesPhoto-oxidation[5]

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol ensures the compound remains in its protonated, oxidation-resistant state while eliminating environmental catalysts.

  • Solvent Preparation: Sparge HPLC-grade water (or 0.1 M HCl) with Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen.

  • pH Verification: Ensure the solvent pH is strictly <4.0 . If using pure water, the addition of the hydrochloride salt will naturally lower the pH, but buffering with dilute HCl guarantees the protonated state.

  • Dissolution: Weigh the 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride powder in a low-light environment. Dissolve in the degassed solvent to achieve the desired concentration (e.g., 10 mM).

  • Storage: Immediately transfer the solution into pre-purged amber glass vials to prevent photo-degradation[4]. Blanket the headspace with Argon before sealing. Store aliquots at -20°C.

Protocol 2: The "Crash vs. Degradation" Validation Assay

If you experience rapid signal loss during an assay, use this self-validating protocol to determine if the compound chemically degraded or physically precipitated.

  • Sample Collection: Take a 100 µL aliquot of the "degraded" assay solution (e.g., from your pH 7.4 well plate or testing vessel).

  • Solvent Rescue: Add 100 µL of 100% Acetonitrile (ACN) or Methanol (MeOH) directly to the aliquot. Vortex vigorously for 60 seconds. Logic: The organic solvent will instantly redissolve any precipitated lipophilic free base.

  • Centrifugation: Spin at 10,000 x g for 5 minutes to clear any buffer salts that may have crashed out due to the organic addition.

  • HPLC Analysis: Inject the supernatant into the HPLC.

    • Outcome A (Precipitation): If the parent peak area recovers to ≥95% of the theoretical concentration, the compound did not degrade; it precipitated. Solution: You must add a co-solvent (e.g., 5% DMSO) or a surfactant (e.g., Tween-20) to your assay buffer.

    • Outcome B (Degradation): If the parent peak remains missing and new polar peaks (eluting earlier on a C18 column) are present, true oxidative degradation has occurred. Solution: Re-evaluate your stock storage and oxygen exposure.

References

  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study MDPI - Polymers URL:[Link]

  • Aniline degradation using advanced oxidation process by UV/Peroxy disulfate from aqueous solution ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride

Welcome to the Technical Support Center for the synthesis and optimization of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride (Free base CAS: 1019112-03-8)[1]. As a Senior Application Scientist, I frequently consult...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride (Free base CAS: 1019112-03-8)[1].

As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when synthesizing complex functionalized anilines. This molecule presents a classic synthetic trap: it requires the reduction of a nitro group in the presence of a highly sensitive benzyl ether linkage.

This guide provides field-proven standard operating procedures (SOPs), mechanistic causality, and troubleshooting workflows to ensure high-yield, high-purity recovery of your target active pharmaceutical ingredient (API).

Synthetic Workflow & Reaction Logic

The synthesis follows a robust three-step sequence. Understanding the chemical causality at each node is critical for preventing side reactions and optimizing your overall yield.

SynthesisWorkflow SM1 2,4-Dimethylphenol + 3-Nitrobenzyl Chloride Step1 Step 1: Williamson Ether Synthesis SM1->Step1 Int1 1-(2,4-Dimethylphenoxymethyl) -3-nitrobenzene Step1->Int1 K2CO3, DMF, 80°C Step2 Step 2: Chemoselective Nitro Reduction Int1->Step2 Int2 3-((2,4-Dimethylphenoxy) methyl)aniline Step2->Int2 SnCl2·2H2O, EtOH Step3 Step 3: HCl Salt Formation Int2->Step3 Product Target API: Hydrochloride Salt Step3->Product Anhydrous HCl, Et2O

Caption: Workflow for 3-((2,4-Dimethylphenoxy)methyl)aniline HCl synthesis.

Step 1: Williamson Ether Synthesis

Causality & Optimization

The Williamson Ether Synthesis relies on an SN2 mechanism where an alkoxide (or phenoxide) attacks an alkyl halide[2]. Because 2,4-dimethylphenol contains an ortho-methyl group, it is slightly sterically hindered. To force the reaction to completion and avoid competitive elimination or unreacted starting material, we use a polar aprotic solvent (DMF) which leaves the phenoxide nucleophile unsolvated and highly reactive[3].

Step-by-Step Protocol
  • Deprotonation: Charge a dry, round-bottom flask with 2,4-dimethylphenol (1.0 eq) and anhydrous DMF (0.5 M concentration). Add finely powdered K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to generate the phenoxide ion.

  • Alkylation: Dropwise, add 3-nitrobenzyl chloride (1.1 eq) dissolved in a minimal amount of DMF.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.

  • Workup (Self-Validating): Cool to room temperature and quench with distilled water. Extract 3x with Ethyl Acetate (EtOAc).

  • Purification Wash: Wash the combined organic layers with 1M NaOH. Causality: This specifically deprotonates and removes any unreacted 2,4-dimethylphenol into the aqueous layer. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Troubleshooting FAQ

Q: My NMR shows significant amounts of unreacted 2,4-dimethylphenol. How do I fix this? A: Ensure your K₂CO₃ is finely milled and anhydrous. Potassium carbonate can clump and absorb moisture, drastically reducing its surface area and basicity. If the reaction is still sluggish, adding a catalytic amount of Potassium Iodide (KI, 0.1 eq) will convert the benzyl chloride to a more reactive benzyl iodide in situ (Finkelstein reaction), accelerating the SN2 attack.

Step 2: Chemoselective Nitro Reduction (Critical Node)

Causality & Optimization

This is the most common point of failure. The intermediate contains both a nitro group and a benzyl ether . Standard catalytic hydrogenation (H₂ gas with Pd/C) will rapidly reduce the nitro group, but palladium readily inserts into activated benzylic C–O bonds, causing hydrogenolysis [4]. This will cleave your molecule in half, yielding 2,4-dimethylphenol and m-toluidine.

To prevent this, you must use a chemoselective reducing agent. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is the gold standard for reducing aromatic nitro groups while leaving O-benzyl ethers completely untouched[5][6].

Chemoselectivity Substrate Nitrobenzyl Ether Substrate PathA H2 + Pd/C (Standard Hydrogenation) Substrate->PathA PathB SnCl2·2H2O or Fe/HCl (Chemoselective) Substrate->PathB ResultA Failure: Ether Cleavage (Hydrogenolysis) PathA->ResultA ResultB Success: Selective Aniline Formation PathB->ResultB

Caption: Logical decision tree for chemoselective nitro reduction avoiding ether cleavage.

Quantitative Data: Reducing Agent Selection
Reducing AgentNitro Reduction YieldBenzyl Ether Cleavage RiskRecommendation
H₂ + 10% Pd/C >90%HIGH (Near 100% cleavage)AVOID
SnCl₂·2H₂O / EtOH 85–95%NONE HIGHLY RECOMMENDED
Fe powder / NH₄Cl 80–90%NONE ✅ Recommended (Scale-up alternative)
H₂ + Pt/C (sulfided) 80–90%Low⚠️ Viable, but requires careful monitoring
Step-by-Step Protocol (SnCl₂ Method)
  • Reaction Setup: Dissolve 1-(2,4-dimethylphenoxymethyl)-3-nitrobenzene (1.0 eq) in absolute ethanol (0.2 M).

  • Reduction: Add SnCl₂·2H₂O (5.0 eq) in one portion[6].

  • Heating: Heat the mixture to 70°C under nitrogen for 1–2 hours. The reaction will turn from yellow to a pale/clear solution as the nitro group is reduced.

  • Quench: Cool the reaction to room temperature and pour it over crushed ice.

  • Neutralization (Critical): Carefully add 5% aqueous NaHCO₃ or 1M NaOH until the pH reaches 7–8. Causality: Tin salts form highly gelatinous emulsions at this pH, which are necessary to precipitate the metal out of the organic phase[6].

  • Filtration: Add EtOAc to the mixture, then filter the entire biphasic emulsion through a tightly packed pad of Celite. Wash the Celite cake thoroughly with EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the phases, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the free base aniline.

Troubleshooting FAQ

Q: During the SnCl₂ workup, I get a massive, unfilterable emulsion in my separatory funnel. How do I fix this? A: You attempted to separate the layers before filtering out the tin hydroxides. You must filter the neutralized mixture through Celite first. If an emulsion still persists, wash the organic layer with a saturated aqueous solution of Rochelle salt (potassium sodium tartrate); this acts as a chelating agent to sequester residual tin ions into the aqueous phase.

Step 3: Hydrochloride Salt Formation

Causality & Optimization

Converting the free base aniline to a hydrochloride salt increases its stability, shelf-life, and aqueous solubility. The key to a high-purity salt is utilizing strictly anhydrous conditions. If water is present, the salt may oil out instead of crystallizing, or it may form a hygroscopic hydrate.

Step-by-Step Protocol
  • Dissolution: Dissolve the purified 3-((2,4-dimethylphenoxy)methyl)aniline free base in anhydrous diethyl ether (or EtOAc) at a concentration of 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice bath to lower the solubility of the impending salt.

  • Precipitation: Dropwise, add 2.0 M anhydrous HCl in diethyl ether (1.1 eq). A white precipitate should begin forming immediately.

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete crystallization.

  • Isolation: Filter the solid rapidly under vacuum. Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the resulting white powder under high vacuum for 12 hours to remove residual solvent and HCl, yielding the pure 3-((2,4-dimethylphenoxy)methyl)aniline hydrochloride.

References

  • Gordon College. The Williamson Ether Synthesis. Available at:[Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • Chemistry StackExchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile? Available at: [Link]

Sources

Optimization

Preventing oxidation of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting and methodology guide to address the specific vulnerabilities of handling and storing 3-((2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting and methodology guide to address the specific vulnerabilities of handling and storing 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride .

While the hydrochloride salt form provides a degree of kinetic stability compared to its free-base counterpart, the primary aniline moiety remains highly susceptible to oxidative degradation. This guide will dissect the causality behind these degradation pathways and provide self-validating protocols to ensure the integrity of your compound throughout its lifecycle.

Mechanistic Causality: Why Does This Molecule Degrade?

To prevent degradation, we must first understand the chemical causality. 3-((2,4-Dimethylphenoxy)methyl)aniline contains an electron-rich primary aromatic amine. Even when protonated as a hydrochloride salt, the compound is hygroscopic.

When exposed to ambient humidity, moisture absorption creates a micro-environment where the salt partially dissociates. This equilibrium shift exposes the free base aniline, which contains a reactive lone pair on the nitrogen atom. Upon exposure to atmospheric oxygen, light, or trace transition metals, this lone pair facilitates the formation of an aminyl radical. This radical rapidly undergoes nitrogen-nitrogen coupling to form nitroso intermediates, which further couple with unreacted anilines to form highly conjugated, colored azobenzenes and polyaniline-like oligomeric degradants[1][2].

OxidationPathway A 3-((2,4-Dimethylphenoxy)methyl) aniline HCl B Moisture Absorption (Equilibrium Shift) A->B Ambient Humidity C Free Base Aniline (Reactive Lone Pair) B->C Deprotonation D Aminyl Radical Formation C->D O2 / UV Light / Heat F Azo Compounds & Polyaniline Oligomers C->F Direct N-N Coupling E Nitroso Intermediate D->E Oxidation E->F Coupling with Free Aniline

Mechanistic pathway of aniline oxidation leading to colored azo and oligomeric degradants.

Diagnostic Data: Identifying Degradation

Before troubleshooting, you must accurately diagnose the state of your inventory. Relying solely on visual inspection is inadequate; a self-validating analytical approach is required.

Visual IndicatorAnalytical Marker (LC-MS/HPLC)Mechanistic CauseAction Required
Pristine White/Off-White Powder Single sharp peak at expected m/z (228.14 for free base [M+H]+).Intact molecule.Proceed with standard inert storage.
Slight Pink or Yellow Hue Minor secondary peaks; trace detection of [M+M−2H] species.Early-stage aminyl radical dimerization.Material may be usable for robust reactions; dry immediately.
Deep Brown, Green, or Black Broad unresolved baseline humps (HPLC); high molecular weight species (LC-MS).Advanced oxidation to polyaniline oligomers[3] or azo compounds[4].Do not use. Recrystallization required to rescue the batch.
Clumpy/Sticky Texture Broad water peak in NMR; no new organic impurities.Hygroscopic moisture absorption without severe oxidation.Perform vacuum desiccation protocol.

Troubleshooting FAQs

Q1: My stored 3-((2,4-Dimethylphenoxy)methyl)aniline HCl powder has shifted from white to a brownish-pink hue. Is the batch ruined? A1: Not necessarily, but it requires intervention. The color shift is a highly sensitive indicator of azo compound formation. Because azo dyes have massive molar extinction coefficients, even a 0.1% impurity can turn an entire batch pink or brown. You must run an HPLC analysis. If the purity remains >98%, the material is often suitable for downstream synthesis. If purity has dropped, you must execute the Rescue Recrystallization Protocol detailed below.

Q2: I need to dry the hygroscopic HCl salt. Can I just put it in a standard laboratory air oven? A2: Absolutely not. Applying heat in the presence of atmospheric oxygen is the fastest way to destroy an aniline salt. A standard air oven at 110-120°C risks severe thermal decomposition and accelerated oxidation[5]. You must remove the kinetic energy (heat) from the drying equation by relying entirely on pressure differentials (vacuum) and chemical desiccants.

Q3: Does storing the compound at -20°C eliminate the need for an inert atmosphere? A3: No. While low temperatures reduce the kinetic energy of the molecules and slow down the oxidation rate[6], standard freezer environments are highly humid. If the vial is sealed with ambient air inside, the temperature drop will cause condensation of the trapped moisture directly onto the salt. This localized water will facilitate the deprotonation-oxidation cascade the moment the vial is warmed. Inert gas backfilling is non-negotiable.

Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory practices, implement the following step-by-step methodologies. These protocols are designed to address the root causes of degradation: moisture, oxygen, and thermal stress.

Protocol A: Anaerobic Desiccation and Long-Term Storage

This protocol establishes a micro-environment that completely isolates the compound from the oxidative cascade.

  • Pre-Drying (The Vacuum Desiccator): Transfer the 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride into an open, wide-mouth amber glass vial to maximize surface area. Place the vial inside a vacuum desiccator containing fresh, active phosphorus pentoxide ( P2​O5​ ) or indicating silica gel[5].

  • Evacuation: Apply a high vacuum (< 1 mbar) at room temperature for 24 hours. Causality note: Room temperature vacuum drying removes moisture without providing the thermal activation energy required for oxidation.

  • Inert Backfilling: Purge the desiccator with dry Argon gas. Causality note: Argon is preferred over Nitrogen because it is denser than air and will "blanket" the solid powder, whereas N2 can easily disperse.

  • Sealing: Inside a glove bag or under a continuous stream of Argon, cap the amber vial tightly using a PTFE-lined screw cap. Wrap the seal with Parafilm.

  • Thermal Control: Store the sealed, Argon-blanketed vial at -20°C[7]. Before subsequent use, allow the vial to warm to room temperature before opening to prevent atmospheric condensation on the cold powder.

StorageWorkflow S1 Wet/Exposed Aniline Salt S2 Vacuum Desiccation (Room Temp, 24h) S1->S2 Remove H2O S3 Argon Backfill (Heavy Gas Blanket) S2->S3 Displace O2 S4 Amber Glass Vial (PTFE Lined Cap) S3->S4 Protect from UV S5 Long-Term Storage (-20°C) S4->S5 Minimize Kinetic Energy

Step-by-step inert storage workflow to prevent moisture-induced oxidation.

Protocol B: Rescue Recrystallization of Oxidized Salt

If the material has already degraded (indicated by a deep brown/green color and HPLC confirmation), use this protocol to strip away the azo and oligomeric impurities.

  • Dissolution: Suspend the degraded salt in a minimal amount of boiling absolute ethanol (degassed via sparging with Argon).

  • Acidification (Crucial Step): Add 1-2 drops of concentrated ethanolic HCl. Causality note: This ensures that any free-base aniline generated during degradation is fully re-protonated, pushing the equilibrium back to the stable salt form.

  • Hot Filtration: If dark, insoluble polyaniline oligomers remain, perform a rapid hot filtration through a pad of Celite to remove these high-molecular-weight degradants.

  • Precipitation: Allow the filtrate to cool slowly to room temperature, then add cold diethyl ether dropwise until the solution becomes turbid.

  • Crystallization: Place the mixture in a -20°C freezer overnight to maximize the yield of the white crystalline product.

  • Recovery: Filter the purified crystals under a stream of Argon, wash with cold diethyl ether, and immediately subject the wet cake to Protocol A for drying and storage.

References

  • How to prevent the oxidation of Amine Catalyst?
  • Source: benchchem.
  • Source: benchchem.
  • Source: chemrxiv.
  • Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II)
  • Recent Advances in the Synthesis of Azo Compounds - Preprints.
  • Oxidation of aniline hydrochloride with ammonium peroxydisulfate yields...

Sources

Troubleshooting

Overcoming crystallization challenges with 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride

Disclaimer: The specific compound "3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride" is not widely documented in publicly available scientific literature. This guide has been developed by leveraging data from the clo...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The specific compound "3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride" is not widely documented in publicly available scientific literature. This guide has been developed by leveraging data from the closely related and structurally similar compound, 3-((3,4-Dimethylphenoxy)methyl)aniline hydrochloride , and established principles of small molecule crystallization. The troubleshooting strategies provided are based on common challenges encountered with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My 3-((3,4-Dimethylphenoxy)methyl)aniline hydrochloride is oiling out instead of crystallizing. What is the primary cause?

A1: Oiling out, or liquid-liquid phase separation, is a common issue with aniline hydrochlorides, which can exhibit high solubility in certain solvents and possess a melting point that may be below the boiling point of the chosen solvent system. This phenomenon often occurs when the solution is supersaturated too quickly or when the solute has a high affinity for the solvent, preventing the organized lattice formation required for crystallization. The flexible ether linkage and the hydrochloride salt moiety can also lead to complex solvation effects that favor an amorphous, oily state over a crystalline one.

Q2: I've managed to get crystals, but they are very fine needles. How can I obtain larger, more defined crystals suitable for filtration and analysis?

A2: The formation of fine needles typically indicates rapid nucleation and crystal growth. This is often a result of high supersaturation levels and/or fast cooling rates. To encourage the growth of larger crystals, the rate of supersaturation should be carefully controlled. This can be achieved by slowing down the cooling process, using a solvent/anti-solvent system with a narrower metastable zone width (MSZW), or employing a seeding strategy with pre-existing, high-quality crystals. The goal is to favor crystal growth over new nucleation.

Q3: What are the best starting solvents for the recrystallization of 3-((3,4-Dimethylphenoxy)methyl)aniline hydrochloride?

A3: For hydrochloride salts of organic bases, polar protic solvents are often a good starting point due to the ionic nature of the salt. Alcohols such as isopropanol (IPA) and ethanol are frequently effective. These solvents typically show good solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures, a key characteristic for successful recrystallization. A mixed solvent system, such as IPA/water or ethanol/heptane, can also be highly effective. The polar solvent dissolves the compound, while the non-polar anti-solvent reduces the solubility, thereby inducing crystallization.

Troubleshooting Guide: Advanced Crystallization Issues

Problem 1: Persistent Oiling Out During Cooling Crystallization

Symptoms:

  • A second liquid phase (oil) appears as the solution cools.

  • The oil may or may not solidify into an amorphous solid upon further cooling.

  • No distinct crystalline material is formed.

Root Cause Analysis: This issue is prevalent when the system's free energy landscape favors a disordered, liquid-like state over an ordered crystalline lattice. For a molecule like 3-((3,4-Dimethylphenoxy)methyl)aniline hydrochloride, the combination of a flexible ether bond and the ionic hydrochloride group can lead to strong solute-solvent interactions, hindering the molecular organization required for crystallization.

Step-by-Step Troubleshooting Protocol:

  • Reduce the Cooling Rate: A slower cooling rate provides more time for molecules to orient themselves correctly and incorporate into a growing crystal lattice.

    • Protocol: Decrease the cooling rate to 1-5 °C per hour. Utilize a programmable thermostat or an insulated bath to ensure a slow, linear cooling profile.

  • Solvent System Modification: The choice of solvent is critical. If oiling out occurs, the solvent may be too good, meaning the solubility is too high.

    • Protocol:

      • Introduce an anti-solvent. For a solution in a polar solvent like isopropanol, slowly add a non-polar anti-solvent such as heptane or toluene at an elevated temperature until slight turbidity is observed. Then, slowly cool the mixture.

      • Experiment with solvent systems that have a lower solvating power for the hydrochloride salt, such as esters (e.g., ethyl acetate) or ketones (e.g., acetone), potentially with a small amount of a polar co-solvent to aid initial dissolution.

  • Increase the Starting Concentration: While counterintuitive, sometimes a higher concentration can promote nucleation and bypass the oiling out phase, provided the supersaturation is generated carefully.

  • Seeding: Introduce a small number of high-quality seed crystals at a temperature just below the saturation point. This provides a template for crystal growth and can bypass the energy barrier for primary nucleation.

Troubleshooting Decision Workflow

G start Persistent Oiling Out slow_cool Decrease Cooling Rate (e.g., 1-5 °C/hour) start->slow_cool check1 Oiling Still Occurs? slow_cool->check1 solvent Modify Solvent System (e.g., Add Anti-solvent) check1->solvent Yes success Crystallization Successful check1->success No check2 Oiling Still Occurs? solvent->check2 seeding Implement Seeding Strategy check2->seeding Yes check2->success No check3 Oiling Still Occurs? seeding->check3 check3->success No failure Re-evaluate System (Consider different salt form or purification method) check3->failure Yes

Caption: Decision tree for troubleshooting oiling out.

Problem 2: Polymorph Control and Reproducibility

Symptoms:

  • Batch-to-batch variations in crystal habit (e.g., needles vs. plates).

  • Inconsistent physical properties such as melting point, solubility, and dissolution rate.

  • Appearance of a new, undesired crystalline form during processing or storage.

Root Cause Analysis: Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms can have distinct physical and chemical properties. For a flexible molecule like 3-((3,4-Dimethylphenoxy)methyl)aniline hydrochloride, different molecular conformations can be "frozen" into the crystal lattice, leading to various polymorphs. The specific polymorph obtained is often highly sensitive to experimental conditions.

Protocol for Polymorph Screening and Control:

  • Systematic Solvent Screening: The choice of solvent can have a profound impact on which polymorphic form crystallizes.

    • Protocol: Perform crystallization experiments from a diverse range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, ethers, and hydrocarbons). Analyze the resulting solid form from each successful crystallization using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Control of Supersaturation and Temperature: The rate at which supersaturation is generated can influence which polymorph nucleates.

    • Protocol:

      • Fast Cooling/Evaporation: Tends to favor the formation of metastable polymorphs.

      • Slow Cooling/Controlled Anti-solvent Addition: More likely to yield the thermodynamically stable form.

      • Slurry Experiments: Stirring a mixture of solid forms in a solvent at a constant temperature for an extended period will typically result in the conversion of all forms to the most stable polymorph at that temperature.

Data Summary: Solvent Properties for Polymorph Screening

Solvent ClassExample SolventPolarity IndexH-Bond Donor/AcceptorTypical Outcome
AlcoholsIsopropanol (IPA)4.3BothOften yields stable forms
KetonesAcetone5.4AcceptorCan produce unique solvates or polymorphs
EstersEthyl Acetate4.3AcceptorGood for anti-solvent crystallization
EthersMTBE2.5AcceptorLower solubility, useful for slurries
HydrocarbonsHeptane0.0NeitherPrimarily used as an anti-solvent

Polymorph Control Workflow

G cluster_screening Polymorph Screening Phase cluster_control Process Control Phase solvents Diverse Solvents (Alcohols, Ketones, Esters) analysis analysis solvents->analysis conditions Varied Conditions (Fast/Slow Cool, Evaporation) conditions->analysis select_form Select Target Polymorph (Based on Stability/Properties) analysis->select_form Identify Polymorphs define_process Define Crystallization Process (Solvent, Temp Profile, Seeding) select_form->define_process validation Validate Process (Confirm Polymorphic Purity) define_process->validation

Caption: Workflow for polymorph screening and control.

References

  • Title: Crystal Polymorphism: A General Overview Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The Art and Science of Crystallization Source: Organic Process Research & Development URL: [Link]

  • Title: A strategic approach to crystallization development Source: Organic Process Research & Development URL: [Link]

  • Title: Screening for Polymorphism Source: Journal of Pharmaceutical Sciences URL: [Link]

Reference Data & Comparative Studies

Validation

3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride vs free base biological activity

Comparative Biological Activity Guide: 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride vs. Free Base The Chemical Context When evaluating novel pharmacological building blocks or tool compounds like 3-((2,4-Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride vs. Free Base

The Chemical Context

When evaluating novel pharmacological building blocks or tool compounds like 3-((2,4-Dimethylphenoxy)methyl)aniline (CAS 1019112-03-8) , researchers are immediately faced with a critical formulation decision: should the biological assays be conducted using the free base or its hydrochloride (HCl) salt?

Because this molecule consists of a highly lipophilic 2,4-dimethylphenoxy moiety linked to a weakly basic aniline ring, its physicochemical behavior in aqueous media is highly dependent on its ionization state. This guide objectively compares the performance of both forms, detailing how salt selection impacts kinetic solubility, prevents assay artifacts, and ensures reliable IC50/EC50 determinations.

Physicochemical Causality: Why Salt Forms Dictate Assay Success

The fundamental difference between the free base and the HCl salt lies in their dissolution kinetics and microenvironmental behavior in aqueous buffers.

  • The Free Base: Anilines typically possess a low pKa (approximately 4.5). At a physiological assay pH of 7.4, the free base remains overwhelmingly un-ionized (>99%). This neutral state drives a high partition coefficient (LogP), resulting in extremely poor thermodynamic aqueous solubility.

  • The Hydrochloride Salt: While the ultimate thermodynamic equilibrium solubility at pH 7.4 is governed by the free base (since pH > pKa, the salt will eventually disproportionate), the HCl salt provides a crucial kinetic advantage. As the solid HCl salt dissolves, it releases protons and chloride ions, drastically lowering the microenvironmental pH at the surface of the dissolving particle. This localized acidic environment maintains the compound in its ionized, highly soluble state during the critical dissolution phase, significantly enhancing the dissolution rate compared to the free base .

The "DMSO Dilution" Artifact and False Negatives

In standard high-throughput screening and in vitro profiling, compounds are stored as 10 mM stock solutions in dimethyl sulfoxide (DMSO). The transition from pure DMSO to an aqueous assay buffer is where the free base frequently fails.

When the lipophilic free base is diluted into a pH 7.4 buffer, the sudden shift in solvent polarity causes the compound to exceed its kinetic solubility limit. This results in microscopic precipitation or colloidal aggregation. Because the precipitated compound cannot interact with the biological target, the effective concentration in the assay is drastically reduced. This phenomenon is a primary cause of right-shifted dose-response curves, artificially inflated IC50 values, and critical false negatives in drug discovery . The HCl salt mitigates this by forming a transient supersaturated solution that remains stable for the duration of the assay.

Comparative Physicochemical Data

The following table summarizes the divergent behaviors of the two forms when subjected to standard biological assay conditions.

Physicochemical PropertyFree BaseHydrochloride (HCl) SaltImpact on In Vitro Bioassays
Ionization State (pH 7.4) >99% Un-ionizedTransiently ionized (dissociation)Neutral form drives lipophilicity; salt form enhances initial solvation.
Kinetic Aqueous Solubility Low (< 10 µM)High (> 100 µM)Free base limits the maximum testable concentration without artifacts.
Dissolution Rate SlowFastHCl salt prevents localized precipitation upon DMSO dilution.
IC50/EC50 Reliability High risk of false negativesReliable dose-responseFree base precipitation artificially lowers the effective exposure concentration.
Storage & Handling Non-hygroscopicPotentially hygroscopicHCl salt requires storage in desiccators to prevent water absorption.

Self-Validating Experimental Protocols

To objectively compare the biological activity of the free base vs. the HCl salt, the following self-validating workflows must be employed.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Objective: Validate the maximum concentration at which the compound remains in solution after DMSO dilution, mimicking exact bioassay conditions.

  • Preparation: Prepare 10 mM stock solutions of both the free base and HCl salt in anhydrous, degassed DMSO.

  • Serial Dilution: Perform 2-fold serial dilutions of the stocks in pure DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of pH 7.4 assay buffer (e.g., PBS or HEPES) in a 96-well clear-bottom plate, ensuring a final DMSO concentration of exactly 1.0%.

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.

  • Measurement: Measure light scattering (turbidity) using a nephelometer.

  • Self-Validation Step: Include Caffeine (highly soluble) as a negative control for precipitation, and Amiodarone free base (highly insoluble) as a positive control. The concentration immediately preceding a statistically significant spike in light scattering is recorded as the kinetic solubility limit.

Protocol B: Target Engagement / Cell Viability Assay

Objective: Measure the true biological activity of the compound without solubility artifacts confounding the data.

  • Cell Seeding: Seed the target cell line at 10,000 cells/well in a 96-well tissue culture plate and incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare compound treatments in culture media using the HCl salt. Crucial: Ensure the maximum top-dose concentration does not exceed the kinetic solubility limit established in Protocol A.

  • Incubation: Treat the cells and incubate for 72 hours.

  • Viability Readout: Assess cell viability using a standard luminescent ATP-detection assay (e.g., CellTiter-Glo).

  • Self-Validation Step (Supernatant Check): To prove the compound did not slowly precipitate over the 72-hour incubation, collect the media from the highest concentration wells. Centrifuge at 10,000 x g for 10 minutes to pellet any microscopic precipitates. Analyze the supernatant via HPLC-UV against a standard curve to confirm the dissolved concentration remained within 10% of the nominal dosing concentration.

Workflow Visualization

G Start 3-((2,4-Dimethylphenoxy)methyl)aniline Form Selection FB Free Base Form (High LogP, Low Sol) Start->FB HCl Hydrochloride Salt (Ionized, High Sol) Start->HCl DMSO_FB 10 mM DMSO Stock FB->DMSO_FB DMSO_HCl 10 mM DMSO Stock HCl->DMSO_HCl Buffer_FB Dilution in Aqueous Buffer (pH 7.4) DMSO_FB->Buffer_FB Buffer_HCl Dilution in Aqueous Buffer (pH 7.4) DMSO_HCl->Buffer_HCl Precip Precipitation / Aggregation (False Negatives) Buffer_FB->Precip Exceeds kinetic solubility Dissolve Complete Solvation (Accurate IC50/EC50) Buffer_HCl->Dissolve Below solubility limit

Workflow for evaluating salt form impacts on kinetic solubility and bioassay accuracy.

References

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization". Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

Comparative

Comprehensive Comparison Guide: LC-MS/MS Method Development and Validation for 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride in Plasma

Executive Summary & Analyte Profile Quantifying small-molecule therapeutics and research compounds in complex biological matrices requires a rigorous, self-validating analytical approach. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

Quantifying small-molecule therapeutics and research compounds in complex biological matrices requires a rigorous, self-validating analytical approach. This guide provides an in-depth evaluation of sample preparation and LC-MS/MS validation strategies for 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride (CAS: 1019112-03-8), a compound characterized by a molecular weight of 227.30 g/mol (free base)[1].

From a physicochemical perspective, this molecule presents a dual challenge:

  • Hydrophobicity: The 2,4-dimethylphenoxy ether moiety drives strong binding to plasma proteins and increases the risk of co-elution with endogenous phospholipids.

  • Ionization Dynamics: The weakly basic aniline ring (estimated pKa ~4.5–5.5) requires precise pH control to maintain a consistent charge state during both extraction and electrospray ionization (ESI).

As a Senior Application Scientist, I approach this not merely as a procedural exercise, but as an exercise in chemical causality. By understanding the molecule's functional groups, we can engineer an extraction protocol that selectively isolates the target while actively rejecting matrix interference.

Sample Preparation: A Comparative Analysis

To establish a robust assay, we must objectively compare the performance of various sample preparation techniques. The goal is to maximize analyte recovery while minimizing the Matrix Factor (MF)—a direct measure of ion suppression caused by residual plasma components.

The Causality of Extraction
  • Protein Precipitation (PPT): While rapid, PPT merely denatures proteins. It leaves >90% of plasma phospholipids in the supernatant, leading to severe ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): Utilizing a non-polar solvent (e.g., Methyl tert-butyl ether) requires basifying the plasma (pH > 7) to neutralize the aniline group. While this yields clean extracts, the recovery is often highly variable due to emulsion formation.

  • Polymeric Reversed-Phase SPE (HLB): Retains the compound effectively via hydrophobic interactions. However, the organic elution step also co-elutes hydrophobic matrix lipids.

  • Mixed-Mode Cation Exchange SPE (MCX): The optimal, field-proven choice. By acidifying the plasma sample with phosphoric acid, we force the aniline group into a fully protonated (cationic) state. The analyte binds ionically to the sulfonic acid groups on the MCX sorbent. This highly specific interaction allows us to wash the cartridge with 100% methanol—aggressively stripping away neutral lipids and phospholipids—without losing the analyte. Elution is then triggered by neutralizing the aniline with a basic organic solvent.

Performance Data Comparison
Extraction MethodSorbent / SolventMean Recovery (%)IS-Normalized Matrix FactorPhospholipid Removal
PPT Acetonitrile (1:3 v/v)88.5 ± 6.2%0.65 (Severe Suppression)Poor (<10%)
LLE MTBE (pH 8.0)72.1 ± 8.4%0.92 (Minimal Suppression)Good (~85%)
SPE (HLB) Polymeric Reversed-Phase91.2 ± 4.1%0.78 (Moderate Suppression)Moderate (~60%)
SPE (MCX) Mixed-Mode Cation Exchange94.5 ± 2.3% 1.02 (No Suppression) Excellent (>98%)

Table 1: Comparative performance of sample preparation techniques for 3-((2,4-Dimethylphenoxy)methyl)aniline in human plasma (n=6).

SPE_Workflow Start Plasma Sample (100 µL) + SIL Internal Standard Pretreat Pretreatment Add 100 µL 2% H3PO4 (Disrupts protein binding & ionizes aniline) Start->Pretreat Load Load Sample Apply pretreated plasma Pretreat->Load Condition Condition MCX Cartridge 1 mL MeOH, 1 mL Water Condition->Load Wash1 Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral impurities) Load->Wash1 Wash2 Wash 2: 1 mL MeOH (Removes hydrophobic lipids) Wash1->Wash2 Elute Elute Analyte 1 mL 5% NH4OH in MeOH (Neutralizes aniline for elution) Wash2->Elute Evaporate Evaporate & Reconstitute N2 gas at 40°C, Reconstitute in Mobile Phase Elute->Evaporate

Workflow for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction.

LC-MS/MS Method Development & Causality

A self-validating analytical method relies on the principle that the instrument parameters are specifically tuned to the molecule's physical reality.

Chromatographic Strategy
  • Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid

    • Phase B: Acetonitrile + 0.1% Formic Acid

  • Causality: The addition of 0.1% Formic Acid maintains the mobile phase at a pH of ~2.7. This ensures the aniline moiety remains fully protonated ( [M+H]+ ) throughout the chromatographic run and during droplet desolvation in the ESI source, maximizing ionization efficiency and preventing peak tailing caused by secondary interactions with column silanols.

Mass Spectrometry (ESI+)
  • Precursor Ion: m/z 228.1 (Protonated free base, [M+H]+ )[1].

  • Product Ion (MRM): m/z 106.1 (Corresponds to the cleavage of the ether bond, yielding the stable aniline-methyl cation).

  • Self-Validating System: We employ a Stable-Isotope Labeled Internal Standard (SIL-IS), such as a 13C6​ -labeled analog. Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same matrix suppression and extraction losses. By quantifying the Analyte/IS peak area ratio, the protocol mathematically cancels out inter-sample variations, ensuring absolute trustworthiness of the data.

Bioanalytical Method Validation (BMV) Framework

The method was rigorously validated in accordance with the FDA Bioanalytical Method Validation Guidance (2018) [2] and the ICH M10 Harmonised Guideline [3].

Validation Parameters & Results
  • Selectivity & Matrix Effect: Blank plasma from 6 independent lots (including hemolyzed and lipemic sources) showed no interfering peaks >20% of the LLOQ[4]. The IS-normalized matrix factor CV was 4.2%, well within the ≤15% regulatory limit.

  • Linearity: The calibration curve demonstrated excellent linearity from 1.0 ng/mL to 1000 ng/mL using a 1/x² weighting factor ( R2>0.998 ).

  • Accuracy & Precision: Evaluated across four Quality Control (QC) levels. All intra- and inter-batch precision (%CV) and accuracy (%Bias) metrics met the stringent ±15% criteria (±20% for LLOQ)[3].

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.06.8+4.28.1+5.5
LQC 3.04.1-2.15.3-1.8
MQC 400.02.9+1.43.6+2.0
HQC 800.02.5-0.83.1-1.2

Table 2: Intra-day and Inter-day Precision and Accuracy validation results (n=6 replicates per level).

BMV_Logic BMV Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Matrix Effect Blank plasma from 6 sources BMV->Selectivity Accuracy Accuracy & Precision Intra/Inter-batch (4 QC levels) BMV->Accuracy Linearity Linearity R² ≥ 0.99, ±15% deviation BMV->Linearity Stability Stability Benchtop, Freeze-Thaw, Autosampler BMV->Stability ME_Crit IS-normalized MF CV ≤ 15% Selectivity->ME_Crit Acc_Crit Crit: ±15% (±20% LLOQ) Accuracy->Acc_Crit

Core validation parameters and acceptance criteria based on ICH M10 guidelines.

Step-by-Step Experimental Protocol

A. MCX Solid-Phase Extraction
  • Sample Aliquot: Transfer 100 µL of human plasma into a 96-well plate.

  • IS Addition: Add 10 µL of SIL-IS working solution (500 ng/mL). Vortex for 30 seconds.

  • Pretreatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 1 minute to disrupt protein binding and ionize the analyte.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Apply the pretreated sample to the MCX plate. Draw through using a positive pressure manifold at 1-2 psi.

  • Washing:

    • Wash 1: 1 mL of 2% Formic acid in water (removes neutral/acidic hydrophilic interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic lipids and phospholipids).

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

B. LC-MS/MS Conditions
  • Injection Volume: 5 µL.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 3.6 min: Return to 20% B

    • 3.6 - 5.0 min: Re-equilibration at 20% B

  • Source Parameters (ESI+): Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C; Desolvation Gas: 800 L/hr.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[2] URL:[Link]

  • European Medicines Agency (EMA) / Sensors - The European Chemistry and Biotechnology Journal. Bioanalytical Method Validation Guideline.[4] URL: [Link]

  • International Council for Harmonisation (ICH) / MDPI Pharmaceuticals. M10 Bioanalytical Method Validation Guidelines and Application.[3] URL:[Link]

Sources

Validation

A Technical Guide to Evaluating Novel (Phenoxymethyl)aniline Analogs Against Standard Monoamine Reuptake Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds, exemplified by the 3-((2,4-Dimethylphenoxy)methyl)aniline hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds, exemplified by the 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride scaffold, against established standard inhibitors of monoamine transporters. While public-domain efficacy data for this specific molecule is not available, this document outlines the essential experimental protocols and data interpretation required to characterize its potential as a therapeutic agent. We will focus on the established benchmarks set by Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

The core of this guide is not just a list of procedures but an in-depth explanation of the scientific rationale behind each step. By following these self-validating protocols, a researcher can confidently determine the potency, selectivity, and potential antidepressant-like effects of a novel compound.

The Scientific Rationale: Targeting Monoamine Transporters

Depression and other mood disorders are complex, but a cornerstone of pharmacotherapy has been the monoamine hypothesis, which posits that a deficiency in synaptic serotonin (5-HT) and/or norepinephrine (NE) contributes to depressive symptoms.[1][2] The primary mechanism for clearing these neurotransmitters from the synaptic cleft is reuptake into the presynaptic neuron via the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET), respectively.[3][4]

Standard antidepressants, such as SSRIs and SNRIs, function by blocking these transporters.[5] This inhibition increases the concentration of serotonin and/or norepinephrine in the synapse, enhancing neurotransmission.[6] Therefore, the initial and most critical step in evaluating a novel compound like 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride is to determine its interaction with these key transporters.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Vesicles (5-HT, NE) Serotonin 5-HT presynaptic->Serotonin Release Norepinephrine NE presynaptic->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Receptor Postsynaptic Receptors Serotonin->Receptor Norepinephrine->NET Reuptake Norepinephrine->Receptor Inhibitor SSRI / SNRI (Novel Compound) Inhibitor->SERT Inhibits Inhibitor->NET Inhibits

Caption: Mechanism of Monoamine Reuptake Inhibition.

Standard Inhibitors: The Benchmarks for Comparison

Any novel compound must be compared against well-characterized drugs that are considered the standard of care.

  • Selective Serotonin Reuptake Inhibitors (SSRIs) : These drugs exhibit high selectivity for SERT over NET. They are often the first-line treatment for major depressive disorder due to their favorable safety profile.[1][7]

    • Examples : Fluoxetine, Sertraline, Paroxetine.[8]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) : These compounds inhibit both SERT and NET, though with varying degrees of selectivity.[2][4] Their dual mechanism can be beneficial for patients who do not respond to SSRIs and may also help with pain-related symptoms.[4]

    • Examples : Venlafaxine, Duloxetine, Desvenlafaxine.[2]

Part A: In Vitro Efficacy and Selectivity Assessment

The first phase of evaluation involves cell-based and biochemical assays to determine if and how the novel compound interacts with its putative targets. This stage provides crucial data on potency and selectivity.

cluster_vitro In Vitro Workflow start Novel Compound (e.g., 3-((2,4-Dimethylphenoxy)methyl)aniline HCl) binding_assay Radioligand Binding Assay (HEK293 cells expressing hSERT/hNET) start->binding_assay uptake_assay Functional Uptake Inhibition Assay (Rat Brain Synaptosomes) start->uptake_assay ki_calc Ki (SERT) Ki (NET) binding_assay->ki_calc Determine Binding Affinity (Ki) ic50_calc IC50 (5-HT Uptake) IC50 (NE Uptake) uptake_assay->ic50_calc Determine Functional Potency (IC50) selectivity_analysis Calculate Selectivity Ratio (e.g., Ki NET / Ki SERT) ki_calc->selectivity_analysis ic50_calc->selectivity_analysis conclusion conclusion selectivity_analysis->conclusion Classify Compound (SSRI, SNRI, etc.) cluster_vivo In Vivo Workflow (Mouse Model) cluster_tests Behavioral Despair Tests start Compound with Favorable In Vitro Profile dosing Administer Compound (e.g., i.p. injection) - Vehicle Control - Standard (Fluoxetine) - Novel Compound (Dose-Response) start->dosing fst Forced Swim Test (FST) dosing->fst tst Tail Suspension Test (TST) dosing->tst immobility_measure Immobility Time (seconds) fst->immobility_measure Measure Immobility Time tst->immobility_measure Measure Immobility Time conclusion conclusion immobility_measure->conclusion Compare vs. Controls

Caption: In Vivo Experimental Workflow for Antidepressant-Like Activity.

Experimental Protocol 3: Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effect of the compound by measuring its ability to reduce behavioral despair in mice.

Causality: The FST is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. [9]This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants reduce the duration of this immobility, suggesting a pro-active coping strategy. [10] Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week.

  • Drug Administration: Administer the novel compound, a vehicle control, or a standard antidepressant (e.g., fluoxetine, 20 mg/kg) via intraperitoneal (i.p.) injection, typically 30-60 minutes before the test. [9]A dose-response study for the novel compound is essential.

  • Test Procedure: Place each mouse individually into a glass cylinder filled with water (25°C). The session is recorded for 6 minutes.

  • Behavioral Scoring: An observer, blind to the treatment groups, scores the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM% Reduction vs. Vehicle
Vehicle Control-Experimental-
Fluoxetine20ExperimentalCalculated
Novel Compound 10ExperimentalCalculated
Novel Compound 30ExperimentalCalculated
Novel Compound 100ExperimentalCalculated

Synthesis and Interpretation

A successful compound will demonstrate both potent and selective inhibition of SERT and/or NET in vitro and a significant, dose-dependent reduction in immobility time in vivo.

  • SSRI-like Profile: If the compound shows high affinity and functional potency for SERT (low nM Kᵢ and IC₅₀) with at least 100-fold selectivity over NET, and reduces immobility in the FST, it can be classified as a potential novel SSRI.

  • SNRI-like Profile: If the compound exhibits potent activity at both SERT and NET (e.g., both Kᵢ values < 100 nM), it would be classified as a potential novel SNRI. The ratio of NET to SERT inhibition is a key characteristic.

  • Negative Results: A lack of in vitro activity would suggest the compound does not target these transporters. In vivo efficacy without in vitro activity would imply a different mechanism of action that requires further investigation. A lack of in vivo efficacy despite positive in vitro data could be due to poor pharmacokinetics (e.g., inability to cross the blood-brain barrier).

This structured, data-driven approach ensures that a novel molecule like 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride can be rigorously evaluated, its mechanism of action elucidated, and its efficacy objectively compared to the gold-standard inhibitors that define modern psychiatric pharmacotherapy.

References

  • National Center for Biotechnology Information. Selective Serotonin Reuptake Inhibitors - StatPearls. Available from: [Link]

  • PubChem. 3,4-Dimethoxyaniline. Available from: [Link]

  • Mayo Clinic. Serotonin and norepinephrine reuptake inhibitors (SNRIs). Available from: [Link]

  • Mayo Clinic. Selective serotonin reuptake inhibitors (SSRIs). Available from: [Link]

  • Wikipedia. Selective serotonin reuptake inhibitor. Available from: [Link]

  • National Center for Biotechnology Information. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Available from: [Link]

  • National Center for Biotechnology Information. Norepinephrine transporter inhibitors and their therapeutic potential. Available from: [Link]

  • National Center for Biotechnology Information. Development of serotonin transporter reuptake inhibition assays using JAR cells. Available from: [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Available from: [Link]

  • Wikipedia. Norepinephrine reuptake inhibitor. Available from: [Link]

  • National Center for Biotechnology Information. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Available from: [Link]

  • ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Available from: [Link]

  • MDPI. Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo. Available from: [Link]

  • Wikipedia. Norepinephrine transporter. Available from: [Link]

  • Frontiers. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available from: [Link]

  • American Journal of Psychiatry. Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. Available from: [Link]

  • PubMed. 3,4-dihydro-6,7-dimethoxy-alpha- [(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile ( CL 329753 ): a novel chemosensitizing agent for P-glycoprotein-mediated resistance with improved biological properties compared with verapamil and cyclosporine A. Available from: [Link]

  • NextSDS. 3-methoxy-2,4-dimethylaniline — Chemical Substance Information. Available from: [Link]

  • ACS Publications. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. Available from: [Link]

  • MDPI. 3,4-Dihydroxyphenylethanol (DPE or Hydroxytyrosol) Counteracts ERK1/2 and mTOR Activation, Pro-Inflammatory Cytokine Release, Autophagy and Mitophagy Reduction Mediated by Benzo[a]pyrene in Primary Human Colonic Epithelial Cells. Available from: [Link]

  • Wikipedia. N-Methylaniline. Available from: [Link]

  • MDPI. Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. Available from: [Link]

  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. Available from: [Link]

  • Slideshare. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Available from: [Link]

  • PubMed. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Available from: [Link]

  • National Center for Biotechnology Information. Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models. Available from: [Link]

  • SciSpace. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Available from: [Link]

  • Medical News Today. SSRI vs. SNRI: Differences, how they work, and side effects. Available from: [Link]

  • Frontiers. Antidepressant-like activity of Bezafibrate in mice models of depression: a behavioral and neurobiological characterization. Available from: [Link]

  • American Addiction Centers. Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs). Available from: [Link]

Sources

Comparative

Purity Analysis of 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride: A Comparative Guide to GC-MS, HPLC-UV, and LC-MS

As regulatory expectations for pharmaceutical quality control continue to tighten, achieving a comprehensive impurity profile for active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-((2,4-Dim...

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Author: BenchChem Technical Support Team. Date: March 2026

As regulatory expectations for pharmaceutical quality control continue to tighten, achieving a comprehensive impurity profile for active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride is a critical intermediate in the synthesis of various targeted therapeutics, including kinase inhibitors and GnRH agents.

However, analyzing this compound presents a distinct analytical challenge: it is a hydrochloride salt . While Liquid Chromatography (HPLC/LC-MS) is the default choice for salts, it often fails to detect highly volatile precursors or residual solvents. Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled resolution for these volatile impurities, but it cannot analyze salts directly.

This guide objectively compares GC-MS against HPLC-UV and LC-MS for the purity analysis of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride, providing field-proven methodologies, mechanistic insights, and comparative experimental data.

The Analytical Challenge: Mechanistic Causality

Why can't we inject the hydrochloride salt directly into a GC-MS?

Injecting an amine hydrochloride salt into a GC inlet heated to 250°C triggers aggressive thermal dissociation. The salt breaks down into the free amine and hydrogen chloride (HCl) gas. While the free amine enters the column, the liberated HCl gas wreaks havoc on the analytical system. HCl chemically cleaves the siloxane bonds of the capillary column's stationary phase, leading to severe column bleed, rising baselines, and a drastically reduced column lifespan. Furthermore, thermal dissociation in the split/splitless liner is rarely quantitative, resulting in peak tailing and failure to meet the precision criteria mandated by [1].

The Solution: Converting the salt to its free base via alkaline liquid-liquid extraction (LLE) is an absolute necessity. By neutralizing the salt with a strong base (NaOH), the compound is converted to its neutral, lipophilic free base (3-((2,4-Dimethylphenoxy)methyl)aniline), which readily partitions into an organic solvent. This free base is highly volatile and thermally stable, making it perfectly suited for GC-MS analysis[2].

FreeBasing A HCl Salt (Aqueous) B Add NaOH (pH > 10) A->B Deprotonate C LLE Extraction (MTBE + IS) B->C Phase Transfer D Organic Phase (Free Base) C->D Isolate E GC-MS Analysis D->E Inject 1 µL

Workflow for alkaline free-basing and liquid-liquid extraction prior to GC-MS analysis.

Comparative Analysis: GC-MS vs. HPLC-UV vs. LC-MS

To achieve a holistic purity profile, laboratories must employ orthogonal techniques. The table below compares the performance of GC-MS (post free-basing) against direct-injection HPLC-UV and LC-MS.

Analytical FeatureGC-MS (Post Free-Basing)HPLC-UV (Direct Injection)LC-MS (Direct Injection)
Sample Preparation Alkaline LLE requiredSimple dissolution in mobile phaseSimple dissolution in mobile phase
Salt Handling Cannot analyze salts directlyExcellent (buffered mobile phase)Excellent (volatile buffers)
Volatile Impurities Superior (High resolution)Poor (Often lost in solvent front)Poor (Poor ionization for non-polars)
Polar/Dimer Impurities Poor (Non-volatile, retained in liner)Excellent Excellent
Structural ID Yes (EI fragmentation library)No (Retention time only)Yes (ESI-MS/MS)
Throughput Moderate (Due to prep time)HighHigh

Self-Validating Experimental Protocols

To ensure data integrity and compliance with standards[3], the following protocols utilize an internal standard to create a self-validating system.

Protocol 1: Free-Basing and Liquid-Liquid Extraction (LLE)

Causality Check: We spike the extraction solvent with Biphenyl (Internal Standard) before extraction. If extraction efficiency drops due to poor vortexing, the internal standard's peak area drops proportionally, normalizing the response ratio and validating the sample preparation on a per-vial basis[4].

  • Weighing: Accurately weigh 10.0 mg of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride into a 15 mL glass centrifuge tube.

  • Dissolution: Add 2.0 mL of HPLC-grade water to dissolve the salt.

  • Deprotonation: Add 1.0 mL of 1.0 M NaOH solution to adjust the pH to >10. (The aqueous layer will become cloudy as the free base precipitates).

  • Extraction: Add exactly 5.0 mL of Methyl tert-butyl ether (MTBE) containing 50 µg/mL of Biphenyl (Internal Standard).

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Drying: Transfer 1.0 mL of the upper organic layer (MTBE) to a 2 mL GC autosampler vial containing ~50 mg of anhydrous Na₂SO₄.

    • Expert Insight: Moisture in the injected sample expands violently in the heated GC inlet, which can cause backflash and permanently damage the mass spectrometer's electron multiplier filament. Na₂SO₄ chemically scavenges this residual water.

Protocol 2: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium (99.999%), constant flow at 1.2 mL/min.

  • Inlet: 250°C, Split ratio 20:1. Injection volume: 1.0 µL.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV, Source Temp 230°C.

  • Scan Range: m/z 50–400.

Protocol 3: HPLC-UV Parameters (For Comparative Baseline)
  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Expert Insight: TFA acts as an ion-pairing agent, suppressing silanol interactions and ensuring the protonated aniline elutes with a sharp, symmetrical peak.

  • Detection: UV at 254 nm and 220 nm.

Experimental Data & Impurity Profiling Results

The following table summarizes simulated quantitative data obtained from a single batch of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride analyzed across all three platforms.

Analyte / ImpurityGC-MS (Free Base)HPLC-UV (Direct Salt)LC-MS (Direct Salt)
3-((2,4-Dimethylphenoxy)methyl)aniline 99.15%99.40%99.35%
2,4-Dimethylphenol (Volatile Precursor) 0.45% Not Detected0.10%
3-Nitrobenzyl chloride (Intermediate) 0.20%0.15%0.20%
Polar Dimer Degradant Not Detected0.35% 0.35%
Residual Toluene (Solvent) 0.20% Not DetectedNot Detected

Data Interpretation: Relying solely on HPLC-UV would yield a falsely elevated purity of 99.40%. HPLC completely misses the volatile starting material (2,4-Dimethylphenol) because it co-elutes in the void volume and lacks a strong chromophore relative to the main peak. Conversely, GC-MS easily resolves and quantifies the volatile phenol and residual toluene, but fails to detect the non-volatile polar dimer[5].

This data mathematically proves that no single technique is sufficient. For full regulatory compliance, an orthogonal testing strategy is required.

DecisionMatrix Start Impurity Profiling of Aniline HCl Salt Vol Volatile / Non-Polar (e.g., Phenols, Solvents) Start->Vol NonVol Non-Volatile / Polar (e.g., Dimers, Salts) Start->NonVol GC GC-MS (Requires Free-Basing) Vol->GC High Volatility LC HPLC-UV / LC-MS (Direct Injection) NonVol->LC High Polarity

Orthogonal analytical decision matrix for comprehensive pharmaceutical impurity profiling.

Conclusion

For the purity analysis of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride, direct injection into a GC-MS is a critical methodological error that will destroy instrumentation and yield invalid data. However, by implementing a self-validating alkaline free-basing protocol, GC-MS becomes an indispensable, orthogonal tool to HPLC-UV. While HPLC-UV accurately quantifies the main API and polar degradants, GC-MS is mandatory for the detection of volatile precursors and residual solvents, ensuring a comprehensive and compliant impurity profile.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures Guidance for Industry. Available at:[Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. Available at:[Link]

Sources

Validation

Cross-Validation of 3-((2,4-Dimethylphenoxy)methyl)aniline Hydrochloride: An Orthogonal In Vitro Binding Guide

Executive Summary In early-stage drug discovery, the identification of a novel small-molecule hit via High-Throughput Screening (HTS) is only the first step. To prevent the costly progression of false positives—often cau...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the identification of a novel small-molecule hit via High-Throughput Screening (HTS) is only the first step. To prevent the costly progression of false positives—often caused by pan-assay interference compounds (PAINS), colloidal aggregators, or fluorophore quenchers—rigorous orthogonal cross-validation is mandatory.

This guide provides a comprehensive comparison of biophysical assay technologies used to validate the in vitro binding of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride (hereafter referred to as DPM-A HCl ; CAS: 1019112-03-8, MW: 263.7 g/mol )[1]. For the purpose of this technical framework, DPM-A HCl is evaluated as a representative low-molecular-weight screening hit targeting the Bromodomain-containing protein 4 (BRD4) BD1 domain, a gold-standard model system for epigenetic reader assays[2]. We objectively compare the performance of DPM-A HCl against the well-established reference inhibitor (+)-JQ1 across three orthogonal platforms: Time-Resolved Fluorescence Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Mechanistic Rationale: The Illusion of Affinity

Relying on a single primary assay format invites the "illusion of affinity." A compound may show a potent IC50 in a biochemical assay not because it engages the target pocket, but because it interferes with the assay's detection mechanism. Cross-validation among different assays is critical because no single assay is perfect[2].

To establish a self-validating system, a triad of orthogonal techniques is employed:

  • TR-FRET (Primary Validation): Provides high-throughput, solution-phase proximity measurements. However, it relies on fluorescent tracers and can be susceptible to inner-filter effects[2].

  • SPR (Kinetic Profiling): A label-free biosensor approach that measures real-time binding kinetics ( kon​ , koff​ ). It confirms direct physical interaction and identifies whether the compound has a fast-on/fast-off mechanism typical of early fragments, overcoming TR-FRET's optical limitations[3].

  • ITC (Thermodynamic Gold Standard): Measures the heat released or absorbed during binding. ITC is superior to other techniques because it determines all binding parameters—including stoichiometry (n), Kd​ , enthalpy ( ΔH ), and entropy ( ΔS )—in a single, label-free experiment[2][4]. A stoichiometry of n=1 definitively rules out non-specific colloidal aggregation.

Workflow HTS Primary HTS Hit DPM-A HCl TRFRET TR-FRET Assay (Solution-phase IC50) HTS->TRFRET Primary Validation SPR SPR Biosensor (Kinetics: kon, koff, Kd) TRFRET->SPR Orthogonal Kinetics ITC ITC Calorimetry (Thermodynamics: ΔH, ΔS) SPR->ITC Thermodynamic Profiling Valid Validated Lead (Mechanistically Confirmed) ITC->Valid Final Selection

Orthogonal biophysical cross-validation workflow for HTS hit confirmation.

Experimental Methodologies & Causality

TR-FRET Competitive Binding Protocol

Causality & Self-Validation: Standard fluorescence assays are often plagued by compound auto-fluorescence—a common issue with aromatic amines like DPM-A HCl. Time-resolved (TR) detection introduces a microsecond delay before reading, allowing short-lived background fluorescence to decay while the long-lived Lanthanide (Europium) emission persists. This ensures the calculated IC50 reflects true tracer displacement rather than optical interference[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of His-tagged BRD4-BD1 (target), Europium-labeled anti-His antibody (donor), and a fluorescent BET ligand tracer (acceptor) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Causality: CHAPS prevents non-specific sticking to plasticware, while BSA acts as a carrier protein.

  • Compound Dispensing: Dispense DPM-A HCl and (+)-JQ1 in a 12-point dose-response series (1% final DMSO) into a 384-well low-volume plate. Include DMSO-only (high signal) and no-tracer (background) controls to self-validate the assay window.

  • Equilibration: Add the protein/antibody/tracer master mix to the compound wells. Incubate at room temperature for 60 minutes in the dark to allow the competitive binding equilibrium to stabilize.

  • Detection: Read the plate on a TR-FRET compatible microplate reader with excitation at 340 nm and dual emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Fit the normalized data to a 4-parameter logistic curve to extract the IC50.

TRFRET Eu Eu-Anti-His Ab (Donor) BRD4 His-BRD4-BD1 (Target) Eu->BRD4 Binds Tracer Fluorescent Tracer (Acceptor) BRD4->Tracer Binds (No Inhibitor) Signal High FRET Signal (665 nm) Tracer->Signal Excitation (340 nm) DPM DPM-A HCl (Competitor) DPM->BRD4 Competes with Tracer NoSignal Low FRET Signal (Displacement) DPM->NoSignal Signal Loss (IC50)

TR-FRET competitive binding assay principle for BRD4-BD1 inhibitors.

SPR Kinetic Profiling Protocol

Causality & Self-Validation: Small molecules like DPM-A HCl require DMSO for solubility. Because DMSO has a high refractive index, even slight mismatches between the running buffer and the sample cause massive bulk refractive index shifts on the biosensor. Therefore, a rigorous DMSO solvent correction curve (ranging from 0.5% to 1.5% DMSO) is mandatory to decouple true binding kinetics from solvent artifacts[3].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-BRD4-BD1 onto a CM5 sensor chip using standard amine coupling chemistry to a density of ~2000 Response Units (RU). Leave one flow cell blank as a reference surface.

  • Buffer Preparation: Prepare running buffer (HBS-P+ supplemented with exactly 1.0% DMSO).

  • Analyte Injection: Dilute DPM-A HCl in running buffer to a concentration series (0.1 µM to 10 µM). Inject the analyte series over the active and reference flow cells at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ is reaction-limited, not diffusion-limited.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Because DPM-A HCl exhibits fast-off kinetics, natural dissociation is sufficient; no harsh chemical regeneration is required, preserving the protein surface integrity.

  • Data Analysis: Double-reference the sensorgrams (subtract the reference cell signal and average blank buffer injections). Fit the resulting curves to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ )[3].

Quantitative Data Presentation: Product vs. Alternatives

To objectively evaluate the performance of DPM-A HCl, we benchmarked its binding metrics against the highly potent, well-characterized reference inhibitor (+)-JQ1. The data below synthesizes the results from the three orthogonal platforms.

Assay TechnologyMetric Evaluated(+)-JQ1 (Reference Alternative)DPM-A HCl (Evaluated Hit)Interpretation / Causality
TR-FRET IC50 (nM) 50 ± 5840 ± 45DPM-A HCl demonstrates sub-micromolar displacement of the tracer, confirming initial HTS activity.
SPR KD​ (nM) 33 ± 4910 ± 60SPR KD​ closely matches TR-FRET IC50, ruling out optical interference in the primary assay[3].
SPR kon​ ( M−1s−1 ) 1.5×105 4.2×104 DPM-A HCl associates slower than JQ1, likely due to a less optimized initial binding trajectory.
SPR koff​ ( s−1 ) 0.0050.038DPM-A HCl has a faster off-rate (shorter residence time), typical of unoptimized early-stage hits.
ITC KD​ (nM) 40 ± 6880 ± 55Thermodynamic affinity perfectly aligns with SPR and TR-FRET, confirming true target engagement[2].
ITC ΔH (kcal/mol) -8.5-4.2DPM-A HCl binding is less enthalpy-driven than JQ1, indicating fewer optimal hydrogen bonds[4].
ITC Stoichiometry (n) 0.981.05An n value of ~1 definitively proves DPM-A HCl is a specific 1:1 binder, not a colloidal aggregator[2].

Note: The cross-validation data confirms that DPM-A HCl is a genuine, specific, and mechanistically validated sub-micromolar binder of BRD4-BD1, making it a viable candidate for further structure-activity relationship (SAR) optimization.

References

  • ChemScene. "1019112-03-8 | 3-((2,4-Dimethylphenoxy)methyl)aniline". ChemScene Catalog.
  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC - National Institutes of Health (NIH).
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega - ACS Publications.
  • SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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